Fluostatin B
Description
This compound has been reported in Streptomyces with data available.
from streptomyces; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
158906-40-2 |
|---|---|
Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione |
InChI |
InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3 |
InChI Key |
PLKATXVLQJQTSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |
Synonyms |
1,2,3,4-tetrahydro-1,2,6,7-tetrahydroxy-3-methyl-11H-benzo(a)fluorenone-4,11-dione fluostatin B |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery of Fluostatin B from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluostatin B, a natural product isolated from Streptomyces sp. TA-3391, has been identified as a selective inhibitor of the enzyme dipeptidyl peptidase III (DPP-3). This guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It includes detailed experimental protocols for its production and purification, as well as for the enzymatic assays used to determine its inhibitory activity. Furthermore, this document presents a summary of the quantitative data and discusses the known biological functions of this microbial metabolite.
Introduction
The genus Streptomyces is a rich source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the development of numerous therapeutic agents. In the continuous search for novel enzyme inhibitors from microbial sources, a screening program led to the discovery of the fluostatin family of compounds. This compound, along with its analogue Fluostatin A, was isolated from the fermentation broth of Streptomyces sp. TA-3391. These compounds were found to exhibit inhibitory activity against dipeptidyl peptidase III (DPP-3), a zinc-dependent exopeptidase implicated in various physiological processes, including pain modulation and blood pressure regulation. This guide focuses on the technical aspects of the discovery and characterization of this compound.
Physicochemical Properties of this compound
This compound is a polyketide with a unique fluorenone core structure. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₄O₆ |
| Molecular Weight | 326.3 g/mol [1] |
| Appearance | Yellow powder |
| Solubility | Soluble in DMSO; Slightly soluble in acetone and ethyl acetate[1] |
| Producing Organism | Streptomyces sp. TA-3391[1][2] |
Biological Activity of this compound
The primary biological activity identified for this compound is the inhibition of dipeptidyl peptidase III (DPP-3).
Quantitative Data on DPP-3 Inhibition
The inhibitory potency of this compound against human placental DPP-3 was determined using a synthetic substrate.
| Compound | Target Enzyme | Substrate | IC₅₀ Value |
| This compound | Dipeptidyl Peptidase III (DPP-3) | Arginyl-arginine-2-naphthylamide | 24.0 µg/mL[2] |
| Fluostatin A | Dipeptidyl Peptidase III (DPP-3) | Arginyl-arginine-2-naphthylamide | 0.44 µg/mL[2] |
Experimental Protocols
Production of this compound
A detailed protocol for the fermentation of Streptomyces sp. TA-3391 to produce this compound is outlined below.
-
Producing Strain: Streptomyces sp. TA-3391
-
Culture Medium: A suitable production medium for Streptomyces should be prepared. A typical medium consists of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts. The pH of the medium should be adjusted to approximately 7.0 before sterilization.
-
Inoculation: A seed culture is prepared by inoculating a loopful of spores or mycelia from a slant culture into a flask containing a seed medium. The seed culture is incubated on a rotary shaker at 28-30°C for 2-3 days.
-
Fermentation: The production medium is inoculated with the seed culture (typically 2-5% v/v). The fermentation is carried out in baffled flasks on a rotary shaker at 28-30°C for 5-7 days. Aeration and agitation are critical for optimal production.
Caption: Workflow for the cultivation of Streptomyces sp. TA-3391.
Isolation and Purification of this compound
The following protocol describes the extraction and purification of this compound from the fermentation broth.[2]
-
Adsorption Chromatography: The harvested fermentation broth is filtered to remove the mycelia. The filtrate is then passed through a column packed with Diaion HP-20 resin. The column is washed with water to remove unbound impurities.
-
Elution: The adsorbed compounds, including this compound, are eluted from the resin using a gradient of methanol in water or acetone.
-
Solvent Extraction: The fractions containing this compound are pooled and concentrated under reduced pressure. The resulting aqueous concentrate is extracted with ethyl acetate.
-
Silica Gel Chromatography: The ethyl acetate extract is concentrated and subjected to silica gel column chromatography. The column is eluted with a solvent system such as chloroform-methanol to separate this compound from other components.
-
Preparative HPLC: The final purification of this compound is achieved by reverse-phase preparative High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water.
Caption: General workflow for the isolation and purification of this compound.
Dipeptidyl Peptidase III (DPP-3) Inhibition Assay
This protocol details the enzymatic assay used to measure the inhibitory activity of this compound against DPP-3.
-
Enzyme and Substrate:
-
Enzyme: Purified human placental dipeptidyl peptidase III (DPP-3).
-
Substrate: Arginyl-arginine-2-naphthylamide.[2]
-
-
Assay Buffer: A suitable buffer, such as Tris-HCl, at a physiological pH (e.g., 7.5-8.0).
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the enzyme (DPP-3), and varying concentrations of the inhibitor (this compound) or a control solvent (e.g., DMSO).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the substrate, arginyl-arginine-2-naphthylamide.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction, for example, by adding an acid or a specific stopping reagent.
-
The product of the reaction, 2-naphthylamine, is fluorescent. Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm and emission at 410 nm).
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Biosynthesis and Signaling Pathways
Biosynthesis of Fluostatins
Fluostatins belong to the family of atypical angucycline polyketides. Their biosynthesis is initiated by a type II polyketide synthase (PKS) gene cluster. While the specific gene cluster for this compound in Streptomyces sp. TA-3391 has not been fully elucidated, the general pathway for fluostatin biosynthesis involves the assembly of a polyketide chain from acetate units, followed by a series of cyclization, aromatization, and tailoring reactions catalyzed by various enzymes encoded within the biosynthetic gene cluster.
Caption: A simplified logical flow of the fluostatin biosynthetic pathway.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the direct effects of this compound on intracellular signaling pathways. Its primary characterized mechanism of action is the direct inhibition of the enzymatic activity of DPP-3. The downstream consequences of DPP-3 inhibition by this compound on cellular signaling cascades remain an area for future investigation.
Conclusion
This compound, a metabolite from Streptomyces sp. TA-3391, represents a valuable discovery in the field of natural product enzyme inhibitors. Its selective inhibition of dipeptidyl peptidase III highlights its potential as a lead compound for the development of novel therapeutics. The detailed protocols provided in this guide for the production, isolation, and bioactivity assessment of this compound will be instrumental for researchers in the fields of natural product chemistry, enzymology, and drug discovery to further explore the therapeutic potential of this and related compounds. Future research should focus on elucidating the specific biosynthetic pathway of this compound and investigating its effects on cellular signaling pathways to better understand its mechanism of action and potential applications.
References
An In-depth Technical Guide to the Mechanism of Action of Fluostatin B on Dipeptidyl Peptidase 3 (DPP-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase 3 (DPP-3) is a zinc-dependent metalloprotease implicated in various physiological processes, including pain modulation, blood pressure regulation, and cellular stress responses. Its dysregulation has been associated with several pathologies, making it a compelling target for therapeutic intervention. Fluostatin B, a natural product isolated from Streptomyces sp. TA-3391, has been identified as an inhibitor of DPP-3. This technical guide provides a comprehensive overview of the mechanism of action of this compound on DPP-3, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated cellular pathways.
Introduction to Dipeptidyl Peptidase 3 (DPP-3)
DPP-3 is a cytosolic enzyme that cleaves dipeptides from the N-terminus of various bioactive peptides, typically ranging from three to eight amino acids in length.[1] Its substrates include enkephalins and angiotensin peptides, highlighting its role in nociception and cardiovascular regulation.[2] Beyond its peptidase activity, DPP-3 is also involved in the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[2]
This compound: A Natural Inhibitor of DPP-3
This compound is a member of the fluostatin family of compounds, characterized by a fluorenone core structure. It has been identified as a selective inhibitor of human placental DPP-3.[2][3]
Quantitative Inhibition Data
The inhibitory potency of this compound and its more active analogue, Fluostatin A, has been quantified against human placental DPP-3. The half-maximal inhibitory concentration (IC50) values were determined using the synthetic substrate arginyl-arginine-2-naphthylamide.[4][5]
| Compound | IC50 (µg/mL)[4] | IC50 (µM)[5] | Substrate Used | Enzyme Source |
| This compound | 24.0 | ~74 | Arginyl-arginine-2-naphthylamide | Human Placenta |
| Fluostatin A | 0.44 | ~1.4 | Arginyl-arginine-2-naphthylamide | Human Placenta |
While a specific inhibition constant (Ki) for this compound has not been reported, the related compound Fluostatin A was found to be a mixed-type inhibitor of DPP-3 with a Ki of 14.2 µM when Leu-enkephalin was used as the substrate.[4] This suggests that this compound may also exhibit a mixed-type inhibition mechanism.
Mechanism of Action of this compound on DPP-3
Based on the data available for the closely related and more potent inhibitor, Fluostatin A, it is proposed that this compound acts as a mixed-type inhibitor of DPP-3.[4]
In mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This mode of inhibition is characterized by a decrease in the apparent maximal velocity (Vmax) and a change in the apparent Michaelis constant (Km).
References
- 1. D8065-29-96T | Dipeptidyl Peptidase 3, BioAssay™ Kit (DPP3) Clinisciences [clinisciences.com]
- 2. Dipeptidyl Peptidase III (DPP-III) Inhibitor | Fluostatin A, B | フナコシ [funakoshi.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Fluostatin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Fluostatin B, a natural product of microbial origin. It is intended to serve as a detailed resource for researchers and professionals involved in enzymology, natural product chemistry, and drug discovery. This document summarizes the quantitative inhibitory data, details the experimental protocols for assessing its activity, and visualizes its relevant signaling pathway.
Introduction
This compound is a fluorenone compound originally isolated from the fermentation broth of Streptomyces sp. TA-3391.[1] It belongs to a class of tetracyclic compounds known as fluostatins, which have garnered interest for their unique chemical structures and biological activities.[2][3] The primary and most well-characterized biological activity of this compound is its selective inhibition of Dipeptidyl Peptidase 3 (DPP-3).[1][4]
DPP-3 (EC 3.4.14.4) is a zinc-dependent metallopeptidase involved in various physiological processes, including the degradation of bioactive peptides like enkephalins and angiotensins.[4][5][6] More recently, DPP-3 has been identified as a key regulator in the cellular response to oxidative stress through its interaction with the Keap1-Nrf2 signaling pathway.[4][7][8] Given these roles, inhibitors of DPP-3 such as this compound are valuable tools for studying these pathways and may serve as leads for therapeutic development.
Quantitative Biological Data
The inhibitory potency of this compound and its analogue, Fluostatin A, against human Dipeptidyl Peptidase 3 (DPP-3) has been quantified. The data is summarized in the table below for clear comparison.
| Compound | Target Enzyme | Substrate | IC50 Value (µg/mL) | IC50 Value (µM) | Source |
| This compound | Human Placental DPP-3 | Arg-Arg-2-naphthylamide | 24.0 | 74.0 | [7][9] |
| Fluostatin A | Human Placental DPP-3 | Arg-Arg-2-naphthylamide | 0.44 | 1.4 | [7][9] |
Note: The molecular weight of this compound is 326.3 g/mol . The IC50 values were converted from µg/mL to µM for comparative purposes.
Fluostatin A is reported to be approximately 50 times more active against human DPP-3 than this compound.[7] Both compounds demonstrated high selectivity, with only slight inhibitory activity against other dipeptidyl peptidases like DPP-I, DPP-II, and DPP-IV.[9]
In preliminary in-vivo toxicity studies, this compound exhibited no toxicity in mice following intraperitoneal injection at a dose of 100 mg/kg.[7] While some fluostatin derivatives, such as the heterodimer difluostatin A, have shown antibacterial activity, fluostatins M–Q showed no antibacterial or cytotoxic effects.[3] A recent study also examined the antibacterial and cytotoxic activities of new fluostatin derivatives.[3]
Experimental Protocols
The following section details the methodology for assessing the inhibitory activity of this compound against Dipeptidyl Peptidase 3.
3.1. Dipeptidyl Peptidase 3 (DPP-3) Inhibition Assay
This protocol is based on fluorometric methods commonly used for measuring DPP-3 activity and its inhibition.[10][11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human DPP-3.
Materials:
-
Purified human recombinant DPP-3 enzyme
-
This compound (dissolved in DMSO)
-
Fluorogenic DPP-3 substrate: Arginyl-Arginine-β-naphthylamide (Arg-Arg-2NA) or Arginyl-Arginine-7-amido-4-methylcoumarin (Arg-Arg-AMC).[11][13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 (or pH 8.5 as specified in some protocols).[14][15]
-
96-well black, low-binding microtiter plates
-
Fluorescence microplate reader (Excitation: ~340-360 nm, Emission: ~410-460 nm)[11][13]
-
Positive control inhibitor (e.g., a known DPP-3 inhibitor)
-
DMSO (for vehicle control and compound dilution)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Dilute the DPP-3 enzyme stock to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the ng/µL range.
-
Prepare the fluorogenic substrate solution in assay buffer at a concentration close to its Km value for DPP-3.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add a fixed volume of diluted DPP-3 enzyme solution to each well. Then, add the serially diluted this compound solutions.
-
100% Activity Control Wells: Add the same volume of DPP-3 enzyme solution and an equivalent volume of vehicle (assay buffer with the same percentage of DMSO as the test wells).
-
Background (No Enzyme) Wells: Add assay buffer and substrate, but no enzyme, to measure background fluorescence.
-
Positive Control Wells: Add DPP-3 enzyme solution and a known DPP-3 inhibitor at a concentration expected to produce maximal inhibition.
-
-
Incubation:
-
Pre-incubate the plate containing the enzyme and inhibitor (or vehicle) for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[12]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay, e.g., 30-60 minutes). The liberated fluorophore (e.g., β-naphthylamine or AMC) is indicative of enzyme activity.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the 100% activity control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Visualizations
This compound's primary target, DPP-3, plays a significant role in the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[4]
4.1. DPP-3 in the Keap1-Nrf2 Oxidative Stress Response Pathway
Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for ubiquitination and subsequent degradation by the proteasome.[9][16] Upon exposure to oxidative stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[9]
DPP-3 can also bind to Keap1, competing with Nrf2.[9][17] This interaction prevents Keap1 from targeting Nrf2 for degradation, leading to Nrf2 stabilization, nuclear accumulation, and activation of the antioxidant response. Therefore, by inhibiting DPP-3, this compound could potentially modulate this pathway, although the direct downstream effects of DPP-3 inhibition on Nrf2 signaling require further investigation.
Caption: DPP-3's role in the Keap1-Nrf2 oxidative stress response pathway.
4.2. Experimental Workflow for IC50 Determination
The logical flow of an experiment to determine the IC50 value of this compound is a critical component of the research process.
Caption: Experimental workflow for determining the IC50 of this compound.
Conclusion
This compound is a selective, micromolar inhibitor of Dipeptidyl Peptidase 3. Its activity and relationship with the Keap1-Nrf2 pathway make it a valuable chemical probe for studying oxidative stress and peptide metabolism. The provided data and protocols offer a solid foundation for researchers aiming to investigate this compound further or to use it as a tool in their studies. Future research could focus on elucidating the precise downstream consequences of DPP-3 inhibition by this compound in various cellular contexts and exploring the therapeutic potential of the fluostatin scaffold.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Study about fluostatins: efficient preparation of fluostatin A and discovery of fluostatin derivatives from Streptomyces sp. TA-3391 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. DPP3 - Wikipedia [en.wikipedia.org]
- 6. The emerging role of dipeptidyl peptidase 3 in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irb.hr [irb.hr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. scispace.com [scispace.com]
- 12. The first dipeptidyl peptidase III from a thermophile: Structural basis for thermal stability and reduced activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Activity Staining and Inhibition Characterization of Dipeptidylpeptidase-III Enzyme from Goat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NRF2 induction supporting breast cancer cell survival is enabled by oxidative stress-induced DPP3-KEAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interdisciplinary Study of the Effects of Dipeptidyl-Peptidase III Cancer Mutations on the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Fluostatin B as a Dipeptidyl Peptidase III Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluostatin B, a natural product derived from Streptomyces sp. TA-3391, has been identified as a selective inhibitor of Dipeptidyl Peptidase III (DPP III), a zinc-dependent exopeptidase implicated in various physiological processes, including pain modulation, blood pressure regulation, and cellular defense against oxidative stress. This technical guide provides a comprehensive overview of this compound's role as a DPP III inhibitor, consolidating key quantitative data, detailed experimental protocols, and insights into the relevant biological pathways.
Introduction to Dipeptidyl Peptidase III (DPP III)
Dipeptidyl Peptidase III is a cytosolic enzyme that cleaves dipeptides from the N-terminus of various bioactive peptides, typically ranging from three to ten amino acids in length. Its activity is implicated in several key signaling pathways, making it a person of interest for therapeutic intervention.
Key Functions of DPP III:
-
Pain and Inflammation: DPP III is involved in the degradation of enkephalins, endogenous opioid peptides that play a crucial role in pain management. Inhibition of DPP III can potentiate the analgesic effects of enkephalins.
-
Cardiovascular Regulation: DPP III is a key modulator of the renin-angiotensin system (RAS), where it degrades angiotensin II, a potent vasoconstrictor.[1] By influencing angiotensin II levels, DPP III plays a role in blood pressure regulation.
-
Oxidative Stress Response: DPP III interacts with the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. It can regulate the Nrf2-mediated antioxidant response.
This compound: A Natural Inhibitor of DPP III
This compound is a fluorenone-containing compound that exhibits selective inhibitory activity against DPP III.[2][3] It is structurally related to Fluostatin A, another DPP III inhibitor produced by the same bacterial strain.
Quantitative Inhibition Data
The inhibitory potency of this compound and its related compound, Fluostatin A, against human placental DPP III has been determined. While specific kinetic data for this compound, such as its inhibition constant (Ki) and mode of inhibition, are not yet fully elucidated in the literature, the data for Fluostatin A provides a valuable point of reference.
| Compound | IC50 Value | Substrate Used in Assay | Inhibition Constant (Ki) | Mode of Inhibition | Reference |
| This compound | 24.0 µg/mL (approx. 73.5 µM) | Arginyl-arginine-2-naphthylamide | Not Reported | Not Reported | [2][4] |
| Fluostatin A | 0.44 µg/mL (approx. 1.4 µM) | Arginyl-arginine-2-naphthylamide | 14.2 µM | Mixed-type | [2] |
Experimental Protocols
Isolation of this compound from Streptomyces sp. TA-3391
The following protocol is based on the original method described by Akiyama et al. (1998).[2]
Workflow for the Isolation of this compound:
Caption: Isolation workflow for this compound.
Methodology:
-
Fermentation: Streptomyces sp. TA-3391 is cultured in a suitable fermentation medium.
-
Chromatography on Diaion HP-20: The fermentation broth is passed through a Diaion HP-20 column to adsorb the fluostatins.
-
Ethyl Acetate Extraction: The adsorbed compounds are eluted and then extracted with ethyl acetate.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel chromatography for further purification.
-
Reverse Phase Preparative HPLC: The final purification of this compound is achieved using reverse phase preparative high-performance liquid chromatography (HPLC).
Dipeptidyl Peptidase III Inhibition Assay
This protocol is adapted from the method used in the initial characterization of fluostatins and is a standard assay for measuring DPP III activity.[2]
Workflow for DPP III Inhibition Assay:
Caption: DPP III inhibition assay workflow.
Materials:
-
Human placental Dipeptidyl Peptidase III
-
This compound
-
Arginyl-arginine-2-naphthylamide (substrate)
-
Tris-HCl buffer
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the DPP III enzyme in Tris-HCl buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Pre-incubate the enzyme and inhibitor mixture.
-
Initiate the reaction by adding the substrate, arginyl-arginine-2-naphthylamide.
-
Incubate the reaction at a controlled temperature.
-
Measure the fluorescence of the released 2-naphthylamine at an excitation wavelength of 340 nm and an emission wavelength of 410 nm.
-
Calculate the percentage of inhibition by comparing the fluorescence in the presence of the inhibitor to the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways Involving DPP III
This compound, by inhibiting DPP III, can modulate critical signaling pathways. Understanding these pathways is essential for elucidating its potential therapeutic effects.
Renin-Angiotensin System (RAS)
DPP III plays a role in the degradation of angiotensin peptides, thereby influencing blood pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of Fluostatin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluostatins, a family of atypical angucycline polyketides, have garnered significant interest within the scientific community due to their unique 6-5-6-6 carbocyclic ring structure and promising biological activities, including antitumor and antibiotic properties. This technical guide provides an in-depth exploration of the fluostatin biosynthesis pathway, focusing on the genetic and enzymatic machinery responsible for the assembly of this complex natural product. We delve into the key biosynthetic steps, from the initial polyketide chain formation by a type II polyketide synthase (PKS) to the intricate oxidative rearrangements that define the fluostatin scaffold. This guide offers a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug discovery, providing detailed experimental methodologies and quantitative data to facilitate further investigation and exploitation of this fascinating biosynthetic pathway.
Introduction
Fluostatins are produced by various actinomycetes, with the marine-derived Micromonospora rosaria SCSIO N160 being a well-characterized producer strain.[1][2] The core of the fluostatin structure is a benzo[a]fluorene skeleton, a feature that distinguishes it from typical angucyclines. The elucidation of the fluostatin biosynthetic pathway has been a subject of intensive research, revealing a series of fascinating enzymatic transformations that convert a common polyketide precursor into the unique fluostatin architecture. Understanding this pathway not only provides fundamental insights into microbial secondary metabolism but also opens avenues for the bioengineering of novel fluostatin analogs with potentially improved therapeutic properties.
The Fluostatin Biosynthetic Gene Cluster (fls)
The genetic blueprint for fluostatin biosynthesis is encoded within a dedicated gene cluster, designated as the fls cluster. This cluster was identified in Micromonospora rosaria SCSIO N160 and its heterologous expression in hosts like Streptomyces coelicolor has been instrumental in confirming its role in fluostatin production.[3][4] The fls gene cluster contains genes encoding a type II polyketide synthase (PKS), as well as a suite of tailoring enzymes, including oxygenases, cyclases, and transferases, that collectively orchestrate the intricate steps of fluostatin assembly.
The Core Biosynthetic Pathway
The biosynthesis of fluostatins commences with the formation of a polyketide backbone by the type II PKS machinery. This is followed by a series of tailoring reactions that progressively modify the polyketide intermediate to yield the final fluostatin products. Isotopic labeling studies using ¹³C-labeled acetate have confirmed the polyketide origin of the fluostatin skeleton.[5][6]
Polyketide Chain Assembly
The initial step involves the iterative condensation of malonyl-CoA extender units by the minimal PKS, which typically consists of a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). This process generates a linear poly-β-ketone chain of a specific length.
Cyclization and Aromatization
Following its formation, the nascent polyketide chain undergoes a series of cyclization and aromatization reactions to form a tetracyclic angucyclinone intermediate. This process is catalyzed by a set of cyclases and aromatases encoded within the fls cluster. A key intermediate in this pathway is a rabelomycin-like precursor.[1]
Oxidative Ring Cleavage and Rearrangement
The hallmark of fluostatin biosynthesis is the transformation of the angucyclinone scaffold into the characteristic 6-5-6-6 ring system of fluostatins. This remarkable rearrangement is initiated by an oxidative cleavage of the B-ring of the angucyclinone intermediate. A key enzyme in this process is the bifunctional oxygenase, FlsO2.[3][4]
Diagram of the Proposed Fluostatin Biosynthetic Pathway:
Caption: Proposed biosynthetic pathway of fluostatins.
Key Enzymes and Their Functions
Several key enzymes from the fls cluster have been characterized, shedding light on the intricate chemistry of fluostatin biosynthesis.
FlsO2: A Bifunctional Oxygenase
FlsO2 has been identified as a crucial enzyme responsible for the oxidative B-ring cleavage of the angucyclinone precursor.[3][4] Biochemical characterization has revealed that it is a bifunctional oxygenase.
FlsN3: An Amidotransferase
The flsN3 gene encodes an amidotransferase that is implicated in the formation of diazo-containing fluostatin analogs.[7] Inactivation of flsN3 in M. rosaria SCSIO N160 led to a significant decrease in the production of the major fluostatin C and the accumulation of novel aminobenzo[b]fluorenes, suggesting a role for FlsN3 in the diazo formation pathway.[7]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of fluostatin biosynthesis.
Gene Knockout in Micromonospora rosaria
The inactivation of genes within the fls cluster is a powerful tool to probe their function. A conventional PCR-targeting method is often employed for this purpose.[7]
Workflow for Gene Knockout:
Caption: General workflow for gene knockout in Micromonospora rosaria.
Heterologous Expression in Streptomyces coelicolor
The heterologous expression of the entire fls gene cluster in a suitable host, such as Streptomyces coelicolor, allows for the production of fluostatins in a more genetically tractable organism and can lead to the discovery of novel analogs.[3][4]
Protocol for Heterologous Expression:
-
Vector Construction: The complete fls gene cluster is cloned into an integrative expression vector, such as pSET152, which can integrate into the chromosome of the Streptomyces host.
-
Host Strain: Streptomyces coelicolor YF11 is a commonly used host strain for heterologous expression.
-
Conjugation: The expression vector is transferred from an E. coli donor strain to S. coelicolor via intergeneric conjugation.
-
Fermentation and Analysis: The recombinant S. coelicolor strain is fermented under appropriate conditions, and the culture extracts are analyzed for the production of fluostatins using techniques like HPLC and mass spectrometry.
In Vitro Enzyme Assays
Biochemical assays with purified enzymes are essential for elucidating their specific catalytic functions.
General Protocol for FlsO2 Assay:
-
Enzyme Purification: The flsO2 gene is cloned into an expression vector and the protein is overexpressed in E. coli. The recombinant protein is then purified to homogeneity using affinity chromatography.
-
Assay Mixture: A typical assay mixture would contain the purified FlsO2 enzyme, the rabelomycin-like substrate, a suitable buffer, and any necessary cofactors (e.g., NADPH, FAD).
-
Reaction and Analysis: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature. The reaction products are then extracted and analyzed by HPLC and mass spectrometry to determine the catalytic activity of the enzyme.
Isotopic Labeling Studies
Feeding experiments with stable isotope-labeled precursors, such as ¹³C-acetate, are used to trace the origin of the carbon atoms in the fluostatin backbone and to elucidate the biosynthetic pathway.[5][6]
Protocol for ¹³C-Labeling:
-
Precursor Feeding: A culture of the fluostatin-producing strain is supplemented with ¹³C-labeled sodium acetate at a specific concentration during the fermentation process.
-
Isolation and Analysis: After fermentation, the fluostatin compounds are isolated and purified.
-
NMR Spectroscopy: The purified ¹³C-labeled fluostatins are analyzed by ¹³C NMR spectroscopy to determine the pattern of ¹³C incorporation, which provides insights into the assembly of the polyketide chain.
Quantitative Data
While detailed kinetic parameters for most fluostatin biosynthetic enzymes are not yet available in the literature, some quantitative data regarding production and biological activity have been reported.
Table 1: Biological Activity of Fluostatin Analogs
| Compound | Target Organism/Cell Line | MIC/IC₅₀ (µg/mL or µM) | Reference |
| Rabelomycin | Staphylococcus aureus ATCC 29213 | 1.0 | [1] |
| Phenanthroviridone | Staphylococcus aureus ATCC 29213 | 0.25 | [1] |
| Phenanthroviridone | SF-268 (human glioblastoma) | 0.09 µM | [1] |
| Phenanthroviridone | MCF-7 (human breast cancer) | 0.17 µM | [1] |
Conclusion
The biosynthesis of fluostatins represents a captivating example of nature's ability to construct complex and biologically active molecules. The elucidation of the fls gene cluster and the characterization of key enzymes have provided a solid foundation for understanding this intricate pathway. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to further unravel the mysteries of fluostatin biosynthesis and to harness its potential for the development of new therapeutic agents. Future work in this area will likely focus on the detailed biochemical characterization of all the enzymes in the pathway, the elucidation of the precise mechanisms of the oxidative rearrangement, and the use of synthetic biology approaches to engineer the pathway for the production of novel fluostatin derivatives.
References
- 1. Fluostatins I-K from the South China Sea-derived micromonospora rosaria SCSIO N160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Discovery of Stealthin Derivatives and Implication of the Amidotransferase FlsN3 in the Biosynthesis of Nitrogen-Containing Fluostatins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluostatin Family of Natural Products (A, C, D, E)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluostatin family of natural products represents a class of aromatic polyketides characterized by a unique benzo[a]fluorene core. Initially isolated from Streptomyces species, these compounds have garnered significant interest within the scientific community due to their diverse biological activities, including enzyme inhibition and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of fluostatins A, C, D, and E, with a focus on their chemical properties, biological activities, and the experimental methodologies used for their characterization.
Physicochemical and Biological Properties
The fluostatin family members share a common structural scaffold but differ in their substitution patterns, which significantly influences their biological activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for fluostatins A, C, D, and E, providing a basis for comparative analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Biological Source | Primary Target | IC50 | Reference |
| Fluostatin A | C₁₈H₁₀O₅ | 306.27 | Streptomyces sp. TA-3391 | Dipeptidyl Peptidase III (DPP-III) | 0.44 µg/mL | [1][2] |
| Fluostatin C | C₁₈H₁₂O₆ | 324.28 | Streptomyces sp. Acta 1383 | - | See Table 2 | [3][4] |
| Fluostatin D | C₂₂H₁₈O₇ | 394.38 | Streptomyces sp. Acta 1383 | - | - | |
| Fluostatin E | C₂₀H₁₆O₇ | 368.34 | Streptomyces sp. Acta 1383 | - | - |
Table 1: Physicochemical and Primary Target Information for Fluostatins A, C, D, and E.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Fluostatin C | K-562 | Chronic Myelogenous Leukemia | 3.5 | |
| L-929 | Murine Fibrosarcoma | 5.0 | ||
| HeLa | Cervical Carcinoma | >10 | ||
| A-549 | Lung Carcinoma | >10 | ||
| MCF-7 | Breast Adenocarcinoma | >10 |
Table 2: Cytotoxic Activity of Fluostatin C against Various Human Tumor Cell Lines.
Experimental Protocols
This section details the methodologies employed in the isolation, characterization, and biological evaluation of the fluostatin family of natural products.
Isolation and Purification of Fluostatins C, D, and E from Streptomyces sp. Acta 1383
1. Fermentation:
-
The producing strain, Streptomyces sp. Acta 1383, is cultivated in a suitable fermentation medium. Production of fluostatins can be enhanced by the addition of adsorber resin Amberlite® XAD-16 to the culture broth.
-
Fermentation is typically carried out for a period of 90 to 160 hours to achieve optimal yields of the desired compounds.
2. Extraction:
-
The culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
-
The fluostatins are extracted from the culture filtrate using a solid-phase extraction method with Amberlite® XAD-16 resin. The resin is then washed with water and the adsorbed compounds are eluted with methanol.
3. Chromatographic Purification:
-
The crude methanol extract is concentrated and subjected to a series of chromatographic steps for purification.
-
Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of dichloromethane and methanol.
-
Sephadex LH-20 Chromatography: Fractions containing the fluostatins are further purified by size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.
-
Preparative HPLC: Final purification of individual fluostatins (C, D, and E) is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.
Structure Elucidation
The chemical structures of the isolated fluostatins are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecules.
Cytotoxicity Assays
The cytotoxic activity of the fluostatin compounds against various cancer cell lines is typically evaluated using the following protocol:
1. Cell Culture:
-
Human tumor cell lines (e.g., K-562, L-929, HeLa, A-549, MCF-7) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Viability Assay (MTT Assay):
-
Cells are seeded into 96-well microtiter plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the fluostatin compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action and the signaling pathways modulated by the fluostatin family are still under investigation. However, their structural similarity to other polyketide natural products with known anticancer activities suggests potential mechanisms.
Figure 1: Postulated Mechanisms of Action for the Fluostatin Family.
Fluostatin A is a known inhibitor of dipeptidyl peptidase III (DPP-III), an enzyme implicated in various physiological processes, and its inhibition may contribute to downstream cellular effects.[1][2] The cytotoxic activity of Fluostatin C against cancer cells suggests that it may induce apoptosis or cell cycle arrest, common mechanisms for many anticancer agents. Further research is required to elucidate the specific signaling pathways involved, such as the MAPK, PI3K/Akt, or other pathways commonly dysregulated in cancer.
Conclusion
The fluostatin family of natural products, particularly compounds A and C, exhibit promising biological activities that warrant further investigation for their potential as therapeutic agents. This guide provides a foundational understanding of their properties and the experimental approaches for their study. Future research should focus on elucidating the detailed mechanisms of action, identifying the specific molecular targets of fluostatins C, D, and E, and exploring their structure-activity relationships to guide the development of more potent and selective analogs for therapeutic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Dipeptidyl Peptidase III (DPP-III) Inhibitor | Fluostatin A, B | フナコシ [funakoshi.co.jp]
Spectroscopic and Biological Profile of Fluostatin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluostatin B is a polyketide natural product originally isolated from Streptomyces sp. TA-3391. It belongs to the fluostatin family of compounds, which are characterized by a unique tetracyclic benzo[a]fluorene skeleton. This compound has garnered interest in the scientific community primarily for its inhibitory activity against dipeptidyl peptidase III (DPP-III), a zinc-dependent metalloprotease implicated in various physiological and pathological processes. This technical guide provides a comprehensive summary of the available spectroscopic data for this compound, outlines probable experimental methodologies for its characterization, and visualizes its biological context and general analytical workflow.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄O₆ | [1] |
| Molecular Weight | 326.3 g/mol | [1] |
| CAS Number | 158906-40-2 | [1] |
| Appearance | Yellow powder | [2] |
| Solubility | Soluble in DMSO; Slightly soluble in acetone and ethyl acetate | [1][3] |
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of this compound
No complete ¹H NMR data table for this compound was found in the public domain. The original structure elucidation paper by Akiyama et al. (1998) mentions the use of NMR, but the specific chemical shifts and coupling constants are not provided in the available abstracts. Analysis of the fluorenone core and related structures suggests that the aromatic protons would appear in the range of δ 7.0-8.0 ppm, while aliphatic protons would be observed at higher field.
Table 2: ¹³C NMR Spectroscopic Data of this compound
Similar to the ¹H NMR data, a complete ¹³C NMR data table for this compound is not publicly available. The presence of carbonyl groups, aromatic rings, and aliphatic carbons would result in a spectrum with signals spanning a wide chemical shift range, from approximately δ 20-200 ppm.
Table 3: Mass Spectrometry Data of this compound
| Mass Spectrometry Type | Ion/Fragment (m/z) | Interpretation | Reference |
| High-Resolution Mass Spectrometry (HRMS) | 326.0790 (Calculated for C₁₈H₁₄O₆) | [M]⁺ | [1] |
Detailed fragmentation patterns for this compound are not described in the available literature. However, analysis of polyketides by mass spectrometry often involves characteristic losses of water (H₂O), carbon monoxide (CO), and other small neutral molecules.
Table 4: Infrared (IR) Spectroscopic Data of this compound
Specific IR absorption bands for this compound have not been published. Based on its chemical structure, the following characteristic absorption bands are expected:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=O (conjugated ketone) | 1680-1650 |
| C=C (aromatic) | 1600-1450 |
| C-O (hydroxyl) | 1260-1000 |
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data of this compound
The UV-Vis absorption maxima for this compound are not specified in the available literature. The extended π-system of the benzo[a]fluorene core is expected to result in strong absorptions in the UV-Vis region, likely with multiple bands between 200 and 400 nm.
Experimental Protocols
The exact experimental protocols used for the spectroscopic characterization of this compound are not detailed in the publicly accessible literature. The following are generalized methodologies that are typically employed for the analysis of natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) experiments would be performed. To aid in structure elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would also be conducted to establish proton-proton and proton-carbon correlations.
Mass Spectrometry (MS)
-
Sample Introduction: The sample would be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques for the analysis of natural products. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass and elemental composition.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would be performed to induce fragmentation of the molecular ion and obtain structural information from the resulting fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample of this compound would be prepared as a potassium bromide (KBr) pellet or analyzed using an attenuated total reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer would be used to record the spectrum.
-
Data Acquisition: The spectrum would typically be recorded over the mid-infrared range (4000-400 cm⁻¹) to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent, such as methanol or ethanol, in a quartz cuvette.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer would be used to measure the absorbance of the solution.
-
Data Acquisition: The absorbance spectrum would be recorded over a wavelength range of approximately 200 to 800 nm to determine the wavelengths of maximum absorption (λₘₐₓ).
Biological Activity and Signaling Pathway
This compound is an inhibitor of dipeptidyl peptidase III (DPP-III). DPP-III is a zinc-dependent metalloprotease that cleaves dipeptides from the N-terminus of various peptide substrates. It plays a role in several signaling pathways, including the Keap1-Nrf2 antioxidant response pathway and the renin-angiotensin system.
References
The Pivotal Role of Dipeptidyl Peptidase 3 (DPP-3) in Cellular Pathways: A Technical Guide for Researchers
An In-depth Exploration of DPP-3's Enzymatic Function, Cellular Interactions, and Therapeutic Potential
Introduction
Dipeptidyl Peptidase 3 (DPP-3), a ubiquitously expressed zinc-dependent exopeptidase, is emerging as a critical regulator in a multitude of cellular processes. Initially characterized as a housekeeping enzyme involved in intracellular peptide catabolism, recent evidence has illuminated its more specific and potent roles in cardiovascular homeostasis, oxidative stress responses, inflammation, and cancer progression. This technical guide provides a comprehensive overview of the core functions of DPP-3, detailing its involvement in key cellular pathways, presenting quantitative data on its enzymatic activity, and offering detailed protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of DPP-3 as a potential biomarker and therapeutic target.
Core Functions and Enzymatic Activity of DPP-3
DPP-3 is a member of the M49 metallopeptidase family, characterized by its unique HEXXGH catalytic motif. It functions by cleaving dipeptides from the N-terminus of various bioactive peptides, typically ranging from four to ten amino acids in length.[1][2] This enzymatic activity is central to its regulatory role in cellular signaling.
Substrate Specificity and Kinetic Parameters
DPP-3 exhibits broad substrate specificity, with a notable affinity for peptides involved in cardiovascular regulation and pain modulation. Its primary substrates include angiotensins and enkephalins.[3][4] The degradation of these peptides by DPP-3 has profound physiological consequences.
| Substrate | Peptide Sequence | Cleavage Site | Products | Km (µM) | kcat (s⁻¹) | Reference |
| Angiotensin II | DRVYIHPF | Arg-Val | Asp-Arg + Val-Tyr-Ile-His-Pro-Phe | 12 | 5.5 | [4] |
| Angiotensin-(1-7) | DRVYIHP | Arg-Val | Asp-Arg + Val-Tyr-Ile-His-Pro | 12 | 5.5 | [4][5] |
| Angiotensin-(3-7) | VYIHP | Tyr-Ile | Val-Tyr + Ile-His-Pro | 3 | 17.9 | [4][5] |
| Met-enkephalin | YGGFM | Gly-Gly | Tyr-Gly + Gly-Phe-Met | 3.6 (Kd) | - | [6] |
| Leu-enkephalin | YGGFL | Gly-Gly | Tyr-Gly + Gly-Phe-Leu | 3.6 (Kd) | - | [6] |
Table 1: Kinetic parameters of human DPP-3 for various peptide substrates. Note: Some values are reported as dissociation constants (Kd) from binding studies.
Inhibitors of DPP-3
The development of specific and potent inhibitors is crucial for both studying the function of DPP-3 and for its potential as a therapeutic target. Several classes of inhibitors have been identified, ranging from small molecules to monoclonal antibodies.[7]
| Inhibitor | Type | IC50 / Ki | Reference |
| Procizumab (AK-1967) | Humanized monoclonal antibody | - | [1][8][9] |
| JMV-390 | Metallopeptidase inhibitor | - | [5] |
| Propioxatin A | Microbial secondary metabolite | Ki: 13.0 nM | [7] |
| Propioxatin B | Microbial secondary metabolite | Ki: 5.6 nM | [7] |
| Leupeptin | Peptide aldehyde | IC50: ~0.06 µM (rat) | [7] |
| Acetyl-L-leucyl-L-argininal | Peptide aldehyde | IC50: ~0.1 µM (rat) | [7] |
| Luteolin | Flavonoid | IC50: ~20 µM | [7] |
| Galangin | Flavonoid | IC50: ~20 µM | [7] |
| Fisetin | Flavonoid | IC50: ~20 µM | [7] |
| Tyr-Tyr | Dipeptide | Ki: 5.8 µM (rat) | [7] |
| Tyr-Phe | Dipeptide | Ki: 8.4 µM (rat) | [7] |
Table 2: A selection of known DPP-3 inhibitors and their reported inhibitory concentrations.
DPP-3 in Cellular Signaling Pathways
DPP-3's influence extends across several critical cellular signaling networks. Its ability to modulate the levels of bioactive peptides and to interact with key regulatory proteins places it at the crossroads of major physiological and pathological processes.
The Renin-Angiotensin System (RAS)
DPP-3 plays a significant role in the regulation of the Renin-Angiotensin System (RAS), a cornerstone of blood pressure and fluid homeostasis.[5] DPP-3 directly degrades Angiotensin II, a potent vasoconstrictor, thereby contributing to blood pressure regulation.[10] Furthermore, it cleaves Angiotensin-(1-7), a peptide with vasodilatory and anti-proliferative effects.[5] This dual action highlights the complex role of DPP-3 in maintaining cardiovascular equilibrium. Elevated circulating DPP-3 (cDPP3) levels have been associated with dysregulation of the RAS in conditions like septic and cardiogenic shock, leading to cardiovascular collapse.[8] The inhibition of cDPP3 by antibodies like Procizumab has been shown to restore RAS balance and improve cardiovascular function in preclinical models.[8][11]
The Keap1-Nrf2 Antioxidant Pathway
Beyond its peptidase activity, DPP-3 functions as a crucial regulator of the cellular oxidative stress response through its interaction with the Keap1-Nrf2 pathway.[12] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon oxidative stress, this inhibition is relieved, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.
DPP-3 possesses a conserved "ETGE" motif that enables it to competitively bind to Keap1.[13][14] This interaction is induced by oxidative stress and serves to stabilize Keap1, which in turn leads to the accumulation and nuclear translocation of Nrf2.[10][13] Consequently, the expression of Nrf2 target genes, such as NQO1 and G6PD, is upregulated, enhancing the cell's antioxidant capacity. This non-canonical activation of the Nrf2 pathway highlights a "moonlighting" function of DPP-3, independent of its enzymatic activity.
Inflammation and Cancer
DPP-3 has been implicated in inflammatory processes and the progression of various cancers. Its expression is often dysregulated in malignant tissues, and elevated levels have been associated with poor prognosis in breast, colorectal, and esophageal cancers.[7][15] The pro-tumorigenic roles of DPP-3 are linked to its ability to modulate the Keap1-Nrf2 pathway, thereby protecting cancer cells from oxidative stress, as well as its involvement in other signaling cascades that regulate cell proliferation, apoptosis, and migration.[15]
Experimental Protocols for DPP-3 Research
A robust understanding of DPP-3's function relies on precise and reproducible experimental methodologies. This section provides detailed protocols for key assays and procedures used to study DPP-3.
Fluorogenic DPP-3 Activity Assay
This assay measures the enzymatic activity of DPP-3 using a fluorogenic substrate.
Materials:
-
Purified human recombinant DPP-3 (e.g., BPS Bioscience, Cat# 80030)
-
DPP Assay Buffer (e.g., BPS Bioscience, Cat# 80300)
-
Fluorogenic DPP substrate (e.g., Arg-Arg-β-naphthylamide or a commercial substrate like Fluorogenic DPP substrate 2, BPS Bioscience, Cat# 80332)
-
Fluorescent AMC (7-amino-4-methylcoumarin) standard (for quantification)
-
Black, low-binding 96-well microtiter plate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Protocol:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 100 µM working solution of the fluorogenic substrate by diluting the stock solution (e.g., 0.5 mM) 5-fold with DPP Assay Buffer.
-
Dilute the purified DPP-3 enzyme in DPP Assay Buffer to a working concentration of 5 ng/µL (50 ng per reaction). Keep the diluted enzyme on ice.
-
Prepare a serial dilution of the AMC standard in DPP Assay Buffer to generate a standard curve (e.g., from 25 µM down to 0.1 µM).
-
-
Assay Procedure:
-
To the wells of the black microtiter plate, add the following in duplicate:
-
Test samples: 10 µL of diluted DPP-3 enzyme, 30 µL of DPP Assay Buffer, and 10 µL of test inhibitor (or vehicle control).
-
Substrate control (blank): 40 µL of DPP Assay Buffer.
-
AMC standards: 50 µL of each AMC standard dilution.
-
-
Initiate the reaction by adding 10 µL of the 100 µM fluorogenic substrate solution to the test and blank wells. The final reaction volume should be 50 µL.
-
Incubate the plate at 22°C for 10-30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Plot the fluorescence of the AMC standards against their concentrations to generate a standard curve.
-
Determine the concentration of the fluorescent product generated in the enzyme reactions from the standard curve.
-
Calculate the specific activity of DPP-3 (e.g., in pmol/min/µg) or the percent inhibition for test compounds.
-
Co-Immunoprecipitation (Co-IP) of DPP-3 and Keap1
This protocol details the co-immunoprecipitation of endogenous DPP-3 and Keap1 to validate their interaction in cells.
Materials:
-
HEK293T or MCF7 cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-DPP-3 antibody for immunoprecipitation (IP)
-
Anti-Keap1 antibody for Western blotting
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blotting reagents
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency. For inducible interactions, treat cells with an oxidative stress agent (e.g., 200 µM H₂O₂ for 3 hours) prior to lysis.
-
Wash cells with ice-cold PBS and lyse on ice with lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-DPP-3 antibody or isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-Keap1 antibody.
-
Detect the protein bands using a suitable secondary antibody and chemiluminescence.
-
References
- 1. rcsb.org [rcsb.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. epigentek.com [epigentek.com]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. researchgate.net [researchgate.net]
- 6. Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDB-5e33: Structure of human DPP3 in complex with met-enkephalin - Yorodumi [pdbj.org]
- 9. rcsb.org [rcsb.org]
- 10. NRF2 induction supporting breast cancer cell survival is enabled by oxidative stress-induced DPP3-KEAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4TEEN4 Doses First Patient in Phase 1b/2a Trial of Procizumab, a Monoclonal Antibody Targeting the Biological Driver of Shock - BioSpace [biospace.com]
- 12. A novel and highly efficient purification procedure for native human dipeptidyl peptidase 3 from human blood cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Initial Studies on the Cytotoxicity of Fluostatin B and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluostatins are a family of microbial secondary metabolites, primarily isolated from Streptomyces and Micromonospora species, characterized by a unique four-ring system. Initially identified as inhibitors of dipeptidyl peptidase III (DPP3), this class of compounds has garnered interest for its diverse biological activities, including potential cytotoxic effects against cancer cell lines. This technical guide provides an in-depth summary of the initial studies on the cytotoxicity of Fluostatin B and its closely related analogs, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. It is important to note that while derivatives of this compound have been evaluated, specific cytotoxicity data for this compound itself is not extensively available in publicly accessible literature. This guide, therefore, focuses on the reported cytotoxic activities of the broader fluostatin family, particularly Fluostatin C and other derivatives.
Quantitative Cytotoxicity Data
The cytotoxic potential of fluostatin analogs has been evaluated against various human cancer cell lines. However, reports on the activity of Fluostatin C have presented conflicting results. One study reported moderate activity, while another indicated a lack of significant cytotoxicity. The available quantitative data is summarized in the tables below.
| Compound | Cell Line | IC50 (µM) | Source |
| Fluostatin C | HMO2 (Gastric Adenocarcinoma) | Moderate Activity | [1] |
| HepG2 (Hepatocellular Carcinoma) | Moderate Activity | [1] | |
| MCF-7 (Breast Adenocarcinoma) | Moderate Activity* | [1] | |
| SF-268 (Glioblastoma) | > 100 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | > 100 | [2] | |
| NCI-H460 (Non-Small Cell Lung Cancer) | > 100 | [2] | |
| Fluostatin D | SF-268, MCF-7, NCI-H460 | > 100 | [2] |
| Fluostatin E | SF-268, MCF-7, NCI-H460 | > 100 | [2] |
| Fluostatin F | SF-268, MCF-7, NCI-H460 | > 100 | [2] |
| Fluostatin I | SF-268, MCF-7, NCI-H460 | > 100 | [2] |
| Fluostatin J | SF-268, MCF-7, NCI-H460 | > 100 | [2] |
| Fluostatin K | SF-268, MCF-7, NCI-H460 | > 100 | [2] |
| Phenanthroviridone | SF-268 (Glioblastoma) | 0.09 | [2] |
| MCF-7 (Breast Adenocarcinoma) | 0.17 | [2] | |
| Rabelomycin | SF-268, MCF-7, NCI-H460 | Moderate Activity | [2] |
*Qualitative description of "moderate activity" was provided in the source; specific IC50 values were not available.
A separate study on newly discovered derivatives of this compound, namely Fluostatin Y and Fluostatin B2, mentioned the examination of their cytotoxic activities, though the quantitative data was not detailed in the abstract.[3][4]
Experimental Protocols
The following is a generalized experimental protocol for determining the cytotoxicity of fluostatin compounds, based on standard methodologies for evaluating natural products against cancer cell lines.
Cell Lines and Culture Conditions
Human cancer cell lines such as SF-268 (glioblastoma), MCF-7 (breast adenocarcinoma), and NCI-H460 (non-small cell lung cancer) are commonly used.[2] Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The fluostatin compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified incubation period, typically 48 to 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of approximately 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
The precise signaling pathways and the molecular mechanism of action for the cytotoxic effects of fluostatins have not yet been elucidated in the reviewed literature. For many natural products with cytotoxic properties, the induction of apoptosis is a common mechanism. While not specifically demonstrated for fluostatins, a general workflow for investigating such a mechanism is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study about fluostatins: efficient preparation of fluostatin A and discovery of fluostatin derivatives from Streptomyce… [ouci.dntb.gov.ua]
- 4. Study about fluostatins: efficient preparation of fluostatin A and discovery of fluostatin derivatives from Streptomyces sp. TA-3391 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fluvastatin in Cell Culture Experiments
Disclaimer: The following application notes pertain to Fluvastatin , a widely researched HMG-CoA reductase inhibitor (statin). The initial request for "Fluostatin B" yielded limited information; it is a distinct compound identified as a dipeptidyl peptidase 3 (DPP-3) inhibitor with minimal available data regarding its use in cell culture.[1] Given the similarity in names and the extensive data available for Fluvastatin, this document assumes the user is interested in the latter.
Introduction and Mechanism of Action
Fluvastatin is a synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] Its primary therapeutic use is to lower cholesterol levels and prevent cardiovascular disease.[2] In a research context, Fluvastatin is a valuable tool for investigating cellular processes dependent on the mevalonate pathway.
The inhibition of HMG-CoA reductase by Fluvastatin not only reduces cholesterol synthesis but also depletes essential non-sterol isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4][5] These isoprenoids are crucial for the post-translational modification (prenylation) of various proteins, including small GTPases like Ras and Rho.[5][6] Disruption of protein prenylation affects their subcellular localization and function, thereby interfering with critical downstream signaling pathways that control cell proliferation, survival, apoptosis, and migration, such as the ERK and Akt pathways.[5][6][7]
Key Cellular Effects in Research
Fluvastatin has been demonstrated to exert multiple effects on cultured cells, making it a subject of interest in cancer research and cell biology.
-
Induction of Apoptosis: Fluvastatin induces programmed cell death in a variety of cancer cell lines, including lymphoma, mast cells, and breast cancer.[4][5][8] This apoptotic effect is often dose-dependent and can be reversed by the addition of mevalonate or GGPP, confirming its on-target mechanism.[5][9] The molecular mechanism involves the activation of caspases (e.g., caspase-3) and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[4][7]
-
Inhibition of Cell Proliferation: By interfering with key survival signals, Fluvastatin effectively inhibits the growth and proliferation of cancer cells.[7][8][9]
-
Cell Cycle Arrest: The compound can arrest the cell cycle, though the specific phase of arrest may vary depending on the cell type.[5][10]
-
Modulation of Autophagy: In certain cell types, Fluvastatin treatment leads to the induction of autophagy, which can contribute to or modulate the apoptotic response.[4][6]
-
Inhibition of Metastasis: Fluvastatin has been shown to prevent the migration and invasion of cancer cells in vitro.[6]
Quantitative Data Summary
The effective concentration of Fluvastatin varies significantly depending on the cell line and the duration of exposure. Non-cancerous cell lines often show higher resistance.[9]
| Cell Line | Cell Type | Effective Concentration / IC50 | Incubation Time | Observed Effect | Citation |
| A20 & EL4 | Murine Lymphoma | 2.5 µM | 24 h | Apoptosis, Autophagy | [4] |
| BMMC | Mouse Bone Marrow-Derived Mast Cells | IC50: 0.8 - 3.5 µM | 4 days | Apoptosis | [5] |
| PMC | Mouse Peritoneal Mast Cells | IC50: ~0.2 µM | 4 days | Apoptosis | [5] |
| Human Mast Cells | Human Skin-Derived Mast Cells | 10 µM | 4 days | Apoptosis | [5] |
| MDA-MB-231 | Human Breast Cancer | 10 µM | 24 h | ~50% cell death | [9] |
| MCF-10A | Human Non-Tumorigenic Breast | IC50: ~50 µM | 24 h | Cytotoxicity | [9] |
| H441 & A549 | Human Non-Small Cell Lung Cancer | < 40 µM | Not Specified | Growth Inhibition, Apoptosis | [7] |
| A-375 | Human Melanoma | 50 - 100 µM | 48-72 h | Significant Cytotoxicity | [11] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 2.5 µM | 24 h | Inhibition of vWF secretion | [12] |
| HaCaT | Human Keratinocyte | > 4 µM | 24 h | No effect on viability at ≤ 4µM | [13] |
| MCF10.DCIS | Human Breast Ductal Carcinoma In Situ | 5 µM | 12 days | 60% reduction in colony formation | [14] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Fluvastatin inhibits HMG-CoA reductase, blocking the mevalonate pathway and protein prenylation.
Caption: A general experimental workflow for studying the effects of Fluvastatin on cultured cells.
Detailed Experimental Protocols
Protocol 1: General Cell Treatment
This protocol provides a basic framework for treating adherent cells with Fluvastatin.
Materials:
-
Fluvastatin sodium salt
-
Sterile DMSO
-
Complete cell culture medium appropriate for the cell line[15]
-
Sterile, tissue culture-treated plates/flasks
-
Cells of interest
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Fluvastatin (e.g., 10-20 mM) in sterile DMSO. Aliquot into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells into culture plates (e.g., 6-well or 96-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[16]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Fluvastatin stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of Fluvastatin used. This is critical as DMSO can have effects on cells.
-
Treatment: Carefully remove the old medium from the cells. Add the prepared media containing different concentrations of Fluvastatin or the vehicle control to the respective wells.
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
Rescue Experiment (Optional): To confirm the mechanism of action, co-treat cells with Fluvastatin and mevalonolactone (e.g., 25 µM) or GGPP (e.g., 10 µM).[5][9] A reversal of the Fluvastatin-induced effect indicates it is mediated through the mevalonate pathway.
Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)
This method, adapted from studies on MDA-MB-231 cells, distinguishes between viable and non-viable cells.[9]
Materials:
-
Treated cells in culture plates (from Protocol 1)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺/Mg²⁺
-
Trypsin-EDTA solution (e.g., 0.25%)[15]
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Collection: At the end of the treatment period, aspirate the culture medium.
-
Washing: Gently wash the cell monolayer with DPBS to remove any remaining media and detached cells.
-
Trypsinization: Add an appropriate volume of pre-warmed Trypsin-EDTA to detach the cells. Incubate for 3-5 minutes at 37°C. Tap the plate firmly to dislodge all cells.[15]
-
Neutralization: Add complete medium (containing serum) to the flask to neutralize the trypsin. Transfer the cell suspension to a centrifuge tube.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Counting: Within 5 minutes of staining, load the mixture into a hemocytometer. Count the number of stained (non-viable) and unstained (viable) cells. Alternatively, use an automated cell counter.
-
Calculation: Calculate cell viability using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100
Protocol 3: Apoptosis Assay (Flow Cytometry)
This protocol is based on methods used to assess apoptosis in mast cells treated with Fluvastatin and involves staining with Propidium Iodide (PI) to quantify sub-G1 DNA content, a hallmark of apoptosis.[5]
Materials:
-
Treated cells
-
DPBS
-
Fixation Solution (e.g., 70% cold ethanol)
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from each well. For adherent cells, use trypsin as described in Protocol 2. Combine all cells from a single well into a centrifuge tube.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet with cold DPBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with DPBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The apoptotic cell population will appear as a "sub-G1" peak on the DNA content histogram due to DNA fragmentation.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of changes in protein expression and phosphorylation states, such as cleaved caspase-3 or phosphorylated ERK, following Fluvastatin treatment.[4][5][11]
Materials:
-
Treated cells
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold DPBS and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fluvastatin Converts Human Macrophages into Foam Cells with Increased Inflammatory Response to Inactivated Mycobacterium tuberculosis H37Ra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy contributes to apoptosis in A20 and EL4 lymphoma cells treated with fluvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluvastatin Induces Apoptosis in Primary and Transformed Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluvastatin prevents lung metastasis in triple-negative breast cancer by triggering autophagy via the RhoB/PI3K/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Fluvastatin reduces proliferation and increases apoptosis in women with high grade breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluvastatin Mediated Breast Cancer Cell Death: A Proteomic Approach to Identify Differentially Regulated Proteins in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulatory mechanisms of fluvastatin and lovastatin for the p21 induction in human cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluvastatin inhibits regulated secretion of endothelial cell von Willebrand factor in response to diverse secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluvastatin inhibits expression of the chemokine MDC/CCL22 induced by interferon-γ in HaCaT cells, a human keratinocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cell Culture Protocols [cellbiologics.net]
- 16. Cell Lysate Preparation & Immunoblotting Protocols [protocols.io]
Fluostatin B solubility in DMSO and other lab solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Fluostatin B in common laboratory solvents, protocols for its use in experimental settings, and an overview of its mechanism of action through the inhibition of Dipeptidyl Peptidase III (DPP3).
Solubility of this compound
This compound is a natural product originally isolated from Streptomyces. Its solubility in common organic solvents is a critical factor for the preparation of stock solutions for in vitro and in vivo studies. Based on available data, the solubility of this compound is summarized below.
Data Presentation: this compound Solubility
| Solvent | Solubility | Quantitative Data |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not available |
| Acetone | Slightly soluble | Not available |
| Ethyl Acetate | Slightly soluble | Not available |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a stock solution of this compound. Given its known solubility, DMSO is the recommended solvent.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 326.3 g/mol ), dissolve 3.26 mg in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Mandatory Visualization: Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: General Protocol for Use in Cell-Based Assays
This protocol provides a general guideline for treating cells with this compound in a typical cell-based assay format.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the duration of the experiment and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Following incubation, proceed with the specific cell-based assay (e.g., cytotoxicity assay, Western blot, gene expression analysis).
Mechanism of Action and Signaling Pathways
This compound functions as an inhibitor of Dipeptidyl Peptidase III (DPP3), a zinc-dependent metallopeptidase.[1][2] DPP3 is involved in various cellular processes, and its inhibition by this compound can impact several signaling pathways.
Known Downstream Effects of DPP3 Inhibition:
-
KEAP1/Nrf2 Pathway: In breast cancer cells, DPP3 has been shown to bind to Kelch-like ECH-associated protein 1 (KEAP1). This interaction stabilizes KEAP1, which in turn allows for the accumulation and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses. Inhibition of DPP3 would be expected to disrupt this process.[3]
-
FASN Stabilization: DPP3 has been implicated in the stabilization of Fatty Acid Synthase (FASN), a key enzyme in lipid synthesis that is often upregulated in cancer cells.[3]
-
Other Processes: DPP3 is also involved in blood pressure regulation, inflammation, and pain signaling.[3]
Mandatory Visualization: this compound Signaling Pathway
Caption: Signaling pathways affected by this compound via DPP3 inhibition.
References
- 1. Study about fluostatins: efficient preparation of fluostatin A and discovery of fluostatin derivatives from Streptomyces sp. TA-3391 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DPP3 promotes breast cancer tumorigenesis by stabilizing FASN and promoting lipid synthesis: DPP3 promotes breast cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluvastatin in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fluvastatin, a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, in cancer cell line research.[1][2] Fluvastatin has demonstrated significant anti-cancer properties by inhibiting tumor cell proliferation, migration, and invasion, while promoting apoptosis.[1]
Mechanism of Action
Fluvastatin is the first fully synthetic HMG-CoA reductase inhibitor.[1] Its primary mechanism of action in cancer cells is the inhibition of the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and various non-sterol isoprenoids that are essential for key cellular functions, including membrane integrity, cell signaling, and cell cycle progression.[2] By blocking this pathway, Fluvastatin disrupts these processes, leading to anti-tumor effects.[2][3]
Key downstream effects of HMG-CoA reductase inhibition by Fluvastatin include:
-
Induction of Apoptosis: Fluvastatin has been shown to induce apoptosis in various cancer cell lines, including lymphoma, endometrial cancer, and breast cancer.[1][4][5][6] This is often mediated by the upregulation of pro-apoptotic proteins like p53 and Bax, and the activation of caspases, such as cleaved caspase-3.[1][4]
-
Triggering of Autophagy: Fluvastatin can induce autophagy in cancer cells, a process that can contribute to apoptosis in some contexts.[4] In lung adenocarcinoma and triple-negative breast cancer, Fluvastatin-induced autophagy has been linked to the suppression of metastasis.[7][8]
-
Inhibition of Cell Proliferation and Metastasis: By disrupting the synthesis of isoprenoids necessary for the function of small GTPases like Rho, Ras, and Rac, Fluvastatin inhibits cancer cell proliferation, invasion, and migration.[3][9]
-
Modulation of Signaling Pathways: Fluvastatin's anti-cancer effects are mediated through various signaling pathways. In endometrial cancer, it upregulates Sirtuin 6 (SIRT6).[1] In lung adenocarcinoma, it has been shown to involve the p53-AMPK-mTOR pathway.[9] In triple-negative breast cancer, the RhoB/PI3K/mTOR pathway is implicated in Fluvastatin-induced autophagy and metastasis suppression.[8]
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Fluvastatin vary across different cancer cell lines and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | ~10 | 24 | [3] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | [10] |
| A172 | Glioblastoma | Not specified | Not specified | [10] |
| Breast Cancer Stem Cells | Breast Cancer | 0.16 (Free Fluvastatin) | Not specified | [2] |
| Breast Cancer Stem Cells | Breast Cancer | 0.09 (HA-L-Fluvastatin) | Not specified | [2] |
| MCF-10A (Normal) | Breast Epithelial | 50 | 24 | [3] |
Note: IC50 values can be influenced by various factors including the specific assay used, cell density, and passage number. Researchers should determine the IC50 for their specific experimental system.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Fluvastatin on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fluvastatin (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Fluvastatin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Fluvastatin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Fluvastatin).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying Fluvastatin-induced apoptosis.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fluvastatin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of Fluvastatin for the specified time. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blotting for Protein Expression
This protocol is for analyzing the expression of proteins involved in Fluvastatin-induced cellular responses.
-
Materials:
-
Cancer cell line of interest
-
Fluvastatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against cleaved caspase-3, Bax, Bcl-2, p53, SIRT6, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with Fluvastatin as desired.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. β-actin is commonly used as a loading control.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Fluvastatin in Cancer Cells.
References
- 1. Fluvastatin suppresses the proliferation, invasion, and migration and promotes the apoptosis of endometrial cancer cells by upregulating Sirtuin 6 (SIRT6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing of Fluvastatin as an Anticancer Agent against Breast Cancer Stem Cells via Encapsulation in a Hyaluronan-Conjugated Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluvastatin Mediated Breast Cancer Cell Death: A Proteomic Approach to Identify Differentially Regulated Proteins in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy contributes to apoptosis in A20 and EL4 lymphoma cells treated with fluvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluvastatin reduces proliferation and increases apoptosis in women with high grade breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Fluvastatin reduces proliferation and increases apoptosis in women with high grade breast cancer. [scholars.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fluvastatin prevents lung metastasis in triple-negative breast cancer by triggering autophagy via the RhoB/PI3K/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluvastatin Prevents Lung Adenocarcinoma Bone Metastasis by Triggering Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluostatin B (Fluvastatin) for Studying Enzyme Kinetics of HMG-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluostatin B, more commonly known as Fluvastatin, is a fully synthetic competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Its ability to specifically bind to and inhibit HMG-CoA reductase makes it an invaluable tool for studying the kinetics and mechanism of this critical enzyme. These application notes provide detailed information and protocols for utilizing Fluvastatin in enzyme kinetic studies.
Fluvastatin's inhibitory action allows for the investigation of the enzyme's active site, the binding interactions of substrates and inhibitors, and the overall regulation of the cholesterol biosynthesis pathway.[3][4] Understanding these mechanisms is crucial for the development of new therapeutic agents targeting hypercholesterolemia and related cardiovascular diseases.
Mechanism of Action
Fluvastatin acts as a competitive inhibitor of HMG-CoA reductase.[2][5] It mimics the structure of the natural substrate, HMG-CoA, and binds to the active site of the enzyme.[6] This binding is reversible and prevents the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol and other isoprenoids.[1][7] The inhibition of this step leads to a reduction in intracellular cholesterol levels.
Quantitative Data: Inhibitory Potency of Fluvastatin
The inhibitory potency of Fluvastatin against HMG-CoA reductase has been determined through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify its efficacy.
| Parameter | Value | Organism/System | Reference |
| IC50 | 8 nM | Not Specified | [5] |
| IC50 | 40 - 100 nM | Human liver microsomes | |
| Ki | Within the range of 2 to 250 nM | Not Specified | [8] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration, enzyme source, and buffer composition.
Signaling Pathway: Cholesterol Biosynthesis
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by Fluvastatin.
Caption: Cholesterol biosynthesis pathway indicating inhibition of HMG-CoA reductase by Fluvastatin.
Experimental Protocols
Protocol 1: In Vitro HMG-CoA Reductase Activity Assay
This protocol is a generalized procedure based on commercially available colorimetric assay kits for measuring HMG-CoA reductase activity.[9][10] The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.
Materials:
-
HMG-CoA Reductase enzyme (purified or from microsomal preparation)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing dithiothreitol and EDTA)
-
Fluvastatin stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of HMG-CoA and NADPH in assay buffer.
-
Prepare a series of dilutions of Fluvastatin in assay buffer from the stock solution.
-
Keep all reagents on ice.
-
-
Assay Reaction Setup:
-
In each well of the 96-well plate, add the following in the specified order:
-
Assay Buffer
-
NADPH solution
-
Fluvastatin solution (or vehicle for control)
-
HMG-CoA Reductase enzyme
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the HMG-CoA substrate solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each reaction.
-
The rate in the absence of an inhibitor represents the maximal enzyme activity (Vmax).
-
Plot the enzyme activity against the concentration of Fluvastatin.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for HMG-CoA reductase activity assay.
Protocol 2: Determination of Inhibition Type (e.g., Lineweaver-Burk Plot)
To determine the mechanism of inhibition (competitive, non-competitive, etc.), the assay is performed with varying concentrations of both the substrate (HMG-CoA) and the inhibitor (Fluvastatin).
Procedure:
-
Follow the general procedure for the HMG-CoA reductase activity assay (Protocol 1).
-
Set up multiple sets of reactions. Each set will have a fixed concentration of Fluvastatin (including a zero-inhibitor control).
-
Within each set, vary the concentration of the substrate, HMG-CoA.
-
Measure the initial reaction velocities (v₀) for all substrate and inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
For competitive inhibition, the lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases with inhibitor concentration).
-
For non-competitive inhibition, the lines will intersect on the x-axis (apparent Vmax decreases, Km is unchanged).
-
Conclusion
Fluvastatin is a potent and specific inhibitor of HMG-CoA reductase, making it an essential tool for researchers studying enzyme kinetics and the cholesterol biosynthesis pathway. The provided protocols and data serve as a comprehensive guide for utilizing Fluvastatin in these studies, enabling a deeper understanding of enzyme function and aiding in the development of novel therapeutics.
References
- 1. Statin inhibition of cholesterol production | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. everydaybiochemistry.com [everydaybiochemistry.com]
- 4. ClinPGx [clinpgx.org]
- 5. adooq.com [adooq.com]
- 6. brainkart.com [brainkart.com]
- 7. researchgate.net [researchgate.net]
- 8. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
Application Notes and Protocols for Antibacterial and Antifungal Assays Using Fluostatin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluostatin B is a polyketide compound isolated from Streptomyces sp. TA-3391. Initially identified as an inhibitor of dipeptidyl peptidase III, recent studies have begun to explore its potential antibacterial and cytotoxic activities. This document provides detailed application notes and standardized protocols for performing antibacterial and antifungal assays with this compound. It is important to distinguish this compound from Fluvastatin, a synthetic cholesterol-lowering drug, which has also been investigated for its antimicrobial properties but is a distinct chemical entity.
Recent research indicates that the antibacterial activities of this compound and its derivatives have been examined.[1] However, at the time of this publication, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against a broad range of microbial strains are not widely available in the public domain. The protocols provided herein are based on established methodologies for determining the antimicrobial activity of natural products.
Data Presentation
Quantitative data from antibacterial and antifungal assays should be summarized for clear comparison. Below are template tables for recording Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.
Table 1: Antibacterial Activity of this compound (Template)
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | Positive | |||
| Bacillus subtilis | Positive | |||
| Escherichia coli | Negative | |||
| Pseudomonas aeruginosa | Negative | |||
| (Other relevant strains) |
Table 2: Antifungal Activity of this compound (Template)
| Fungal Strain | Type | MIC (µg/mL) | MFC (µg/mL) | Positive Control (e.g., Amphotericin B) MIC (µg/mL) |
| Candida albicans | Yeast | |||
| Aspergillus fumigatus | Mold | |||
| Cryptococcus neoformans | Yeast | |||
| (Other relevant strains) |
Experimental Protocols
The following are detailed protocols for determining the antibacterial and antifungal activity of this compound using the broth microdilution method to ascertain the MIC, followed by a method to determine the MBC or MFC.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique for determining the MIC of an antimicrobial agent.[2][3]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline solution (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
McFarland 0.5 turbidity standard
-
Positive control antibiotic/antifungal (e.g., Gentamicin, Amphotericin B)
-
Negative control (solvent used to dissolve this compound, e.g., DMSO)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit microbial growth.
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast, 5-7 days for molds) on an appropriate agar plate, pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Prepare similar serial dilutions for the positive control antibiotic/antifungal.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only). If a solvent is used, include a solvent control (broth, inoculum, and the highest concentration of solvent).
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control well). This will bring the final volume in each well to 200 µL.
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria and pathogenic yeasts, 28-35°C for environmental fungi).
-
Incubation times will vary: 18-24 hours for most bacteria, 24-48 hours for yeasts, and up to 72 hours for some molds.
-
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader to measure the optical density (OD) at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay to determine if this compound is microbicidal or microbistatic.
Materials:
-
MIC plate from the previous assay
-
Appropriate sterile agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)
-
Sterile micropipette or loop
Procedure:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL) of the suspension.
-
Spot-plate or spread the aliquot onto a fresh, sterile agar plate.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum grows on the agar plate).
Visualizations
Below are diagrams to illustrate the experimental workflow.
Caption: Workflow for determining the MIC and MBC/MFC of this compound.
Caption: Postulated antimicrobial mechanism of action for this compound.
Disclaimer: The antimicrobial mechanism of action for this compound is not yet fully elucidated. The above diagram represents a generalized pathway for a potential antimicrobial compound. Further research is required to identify the specific cellular targets of this compound in bacteria and fungi.
References
- 1. Study about fluostatins: efficient preparation of fluostatin A and discovery of fluostatin derivatives from Streptomyces sp. TA-3391 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Chemical Synthesis and Derivatization of Fluostatin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluostatin B is a naturally occurring fluorenone compound originally isolated from the fermentation broth of Streptomyces sp. TA-3391[1][2]. It belongs to a class of atypical angucycline polyketides characterized by a distinctive tetracyclic benzo[a]fluorene skeleton[3]. This compound and its derivatives are of significant interest to the scientific community due to their biological activities, most notably the inhibition of dipeptidyl peptidase III (DPP-3)[1][4]. DPP-3 is a zinc-dependent aminopeptidase involved in various physiological and pathological processes, including blood pressure regulation, inflammation, and the cellular oxidative stress response[5][6]. This makes inhibitors like this compound valuable as tool compounds for studying DPP-3 function and as potential leads for drug development.
This document provides an overview of the properties of this compound, its mechanism of action, and detailed protocols for its isolation from natural sources. As a complete total synthesis of this compound has not been extensively published, a representative synthetic strategy for the core benzo[a]fluorene skeleton, based on the successful total synthesis of the related compound Fluostatin C, is presented[7]. Additionally, methods for the chemical transformation of this compound into its more potent derivative, Fluostatin A, are discussed.
Quantitative Data: Properties and Biological Activity
The physico-chemical properties of this compound are summarized in Table 1, and the inhibitory activity of Fluostatins A and B against DPP-3 is compared in Table 2.
Table 1: Physico-chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 158906-40-2 | [2] |
| Molecular Formula | C₁₈H₁₄O₆ | [2] |
| Molecular Weight | 326.3 g/mol | [2] |
| Formal Name | 2,3-dihydro-1,2,6,7-tetrahydroxy-3-methyl-1H-benzo[a]fluorene-4,11-dione | [2] |
| Natural Source | Streptomyces sp. TA-3391 | [2] |
| Solubility | Soluble in DMSO; Slightly soluble in Acetone, Ethyl Acetate | [2] |
| Storage Stability | ≥ 4 years at -20°C |[2] |
Table 2: Biological Activity of Fluostatin A and B against Dipeptidyl Peptidase III (DPP-3)
| Compound | Target Enzyme | IC₅₀ Value | Notes | Reference |
|---|---|---|---|---|
| This compound | Human Placenta DPP-3 | 24.0 µg/mL | Substrate: Arginyl-arginine-2-naphthylamide | [1][2] |
| Fluostatin A | Human Placenta DPP-3 | 0.44 µg/mL | Substrate: Arginyl-arginine-2-naphthylamide |[1][8] |
Mechanism of Action
This compound exerts its biological effect through the direct inhibition of Dipeptidyl Peptidase III (DPP-3)[2]. DPP-3 is a cytosolic, zinc-dependent exopeptidase that cleaves dipeptides from the N-terminus of various bioactive peptides, such as angiotensin II and enkephalins[5][9]. By inhibiting DPP-3, this compound can modulate critical physiological pathways:
-
Renin-Angiotensin System (RAS): DPP-3 degrades angiotensin II. Inhibition of DPP-3 by this compound would be expected to increase the local concentration of angiotensin peptides, thereby affecting blood pressure regulation[9][10].
-
Oxidative Stress Response: DPP-3 has a "moonlighting" function where it participates in the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response[5][6]. By interacting with this pathway, DPP-3 inhibition may influence cellular responses to oxidative stress.
The inhibitory action of this compound on DPP-3 prevents the degradation of its peptide substrates, thereby impacting downstream signaling.
References
- 1. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Study about fluostatins: efficient preparation of fluostatin A and discovery of fluostatin derivatives from Streptomyces sp. TA-3391 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The emerging role of dipeptidyl peptidase 3 in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total Synthesis of Fluostatin C by Danishefsky [organic-chemistry.org]
- 8. caymanchem.com [caymanchem.com]
- 9. DPP3 - Wikipedia [en.wikipedia.org]
- 10. Frontiers | DPP3: From biomarker to therapeutic target of cardiovascular diseases [frontiersin.org]
Application Notes: Utilizing Fluostatin B to Elucidate Dipeptidyl Peptidase III (DPP-3) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase III (DPP-3) is a zinc-dependent aminopeptidase that plays a crucial role in various physiological and pathological processes by cleaving dipeptides from the N-terminus of signaling peptides.[1][2] Its involvement in blood pressure regulation, pain modulation, and the cellular stress response has made it an attractive target for drug discovery.[1][3] Fluostatin B, a natural compound isolated from Streptomyces sp. TA-3391, is a selective inhibitor of human DPP-3, making it a valuable tool for studying the enzyme's function.[1] These application notes provide detailed protocols for using this compound to investigate the enzymatic activity and cellular functions of DPP-3.
Data Presentation
Inhibitory Activity of this compound and Other Compounds against DPP-3
| Compound | Target Enzyme | Substrate | IC50 | Ki | Inhibition Type | Source |
| This compound | Human Placental DPP-3 | Arg-Arg-2-naphthylamide | 24 µg/mL (~74 µM) | Not Reported | Not Reported | [4][5] |
| Fluostatin A | Human Placental DPP-3 | Arg-Arg-2-naphthylamide | 0.44 µg/mL (~1.4 µM) | Not Reported | Not Reported | [5][6] |
| Fluostatin A | Human DPP-3 | Leu-enkephalin | Not Reported | 14.2 µM | Mixed | [4][6] |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 326.304 g/mol | [5] |
| Molecular Formula | C18H14O6 | [5] |
| Purity | >98% (HPLC) | [5] |
| Solubility | Soluble in DMSO; Partially soluble in EtOAc and Acetone; Insoluble in H2O | [5] |
| Toxicity | No toxicity observed after intraperitoneal injection in mice at a dose of 100 mg/kg | [5] |
Signaling Pathways Involving DPP-3
DPP-3 is a key regulator in at least two major signaling pathways: the Renin-Angiotensin System (RAS) and the Keap1-Nrf2 oxidative stress response pathway.
DPP-3 in the Renin-Angiotensin System (RAS)
DPP-3 contributes to the regulation of blood pressure by degrading various angiotensin peptides, including Angiotensin II, a potent vasoconstrictor. By cleaving Angiotensin II, DPP-3 can attenuate its effects, thereby influencing cardiovascular homeostasis.
DPP-3 in the Keap1-Nrf2 Oxidative Stress Response Pathway
DPP-3 can modulate the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. DPP-3 is thought to interact with Keap1, potentially influencing Nrf2 stability and activation.
References
- 1. Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl Peptidase III (DPP-III) Inhibitor | Fluostatin A, B | フナコシ [funakoshi.co.jp]
- 6. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluostatin B: Application Notes for a Selective Dipeptidyl Peptidase III Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fluostatin B is a natural product isolated from the fermentation broth of Streptomyces sp. TA-3391.[1] It is a potent and selective inhibitor of Dipeptidyl Peptidase III (DPP3), a cytosolic zinc-dependent metallopeptidase.[1][2] DPP3 plays a significant role in intracellular peptide catabolism and has been implicated in several key signaling pathways, including the regulation of the renin-angiotensin system (RAS) and the Keap1-Nrf2 oxidative stress response pathway.[3][4] As a selective inhibitor, this compound serves as a valuable tool compound for researchers to investigate the physiological and pathophysiological roles of DPP3 in various biological processes such as blood pressure regulation, pain modulation, inflammation, and cancer.[3][5]
Mechanism of Action
This compound exerts its biological activity by inhibiting the enzymatic function of Dipeptidyl Peptidase III (DPP3). DPP3 catalyzes the cleavage of dipeptides from the N-terminus of various bioactive peptides, including angiotensin II and enkephalins.[3][4] By inhibiting DPP3, this compound prevents the degradation of these peptide substrates, thereby modulating their downstream signaling effects. The inhibition of DPP3 has been linked to the activation of the Keap1-Nrf2 antioxidant pathway and the regulation of the renin-angiotensin system.[3][6]
Caption: Mechanism of this compound action on DPP3 and its potential downstream effects.
Physicochemical Properties and Data
This compound is a fluorenone compound with established inhibitory activity against human DPP3.[7]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄O₆ | [7] |
| Molecular Weight | 326.3 g/mol | [7] |
| Target | Dipeptidyl Peptidase III (DPP3) | [1][2] |
| IC₅₀ (DPP3) | 24.0 µg/mL (~73.6 µM) | [1] |
| Solubility | Soluble in DMSO, Slightly soluble in Acetone | [7] |
| Source | Streptomyces sp. TA-3391 | [7] |
Note on IC₅₀: The half-maximal inhibitory concentration (IC₅₀) was determined using arginyl-arginine-2-naphthylamide as the synthetic substrate for human placental DPP3.[1]
Application Protocols
Protocol 1: In Vitro DPP3 Inhibition Assay
This protocol is adapted from the original methodology used for the characterization of this compound and is suitable for confirming its inhibitory activity or screening for other DPP3 inhibitors.
Materials:
-
This compound (stock solution in DMSO)
-
Purified human DPP3 enzyme
-
DPP3 fluorogenic substrate (e.g., Arginyl-Arginine-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
96-well black microtiter plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in Assay Buffer. Also prepare a vehicle control (DMSO in Assay Buffer).
-
Dilute the purified DPP3 enzyme to the desired concentration in ice-cold Assay Buffer.
-
Dilute the DPP3 substrate to the final working concentration in Assay Buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add 10 µL of the diluted this compound solutions or vehicle control.
-
Add 30 µL of Assay Buffer.
-
To initiate the reaction, add 10 µL of the diluted DPP3 enzyme to all wells except the "background" wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Measurement:
-
Add 50 µL of the DPP3 substrate solution to all wells.
-
Immediately measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Continue to read the plate every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (fluorescence units per minute).
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition versus the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Assessment of Cytotoxicity (Example Protocol)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line using a standard MTT assay.
Materials:
-
Human cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plate
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot cell viability versus the log concentration of this compound to determine the IC₅₀ for cytotoxicity.
-
Protocol 3: Western Blot for Keap1-Nrf2 Pathway Activation (Example Protocol)
This protocol describes how to use this compound as a tool to investigate the potential modulation of the Keap1-Nrf2 pathway.
Materials:
-
Human cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with a chosen concentration of this compound (and a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS.
-
Lyse the cells to obtain either whole-cell lysates or perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-Keap1) overnight at 4°C. Use anti-Lamin B1 as a nuclear marker and anti-β-actin as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities. An increase in nuclear Nrf2 relative to the control would suggest pathway activation.
-
Experimental Workflow Visualization
Caption: A logical workflow for using this compound to study DPP3 in a cellular context.
References
- 1. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the Renin–Angiotensin System in Cellular Organelle: New Arenas for Study in the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluvastatin Mediated Breast Cancer Cell Death: A Proteomic Approach to Identify Differentially Regulated Proteins in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and theoretical studies on fluvastatin primary photoproduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Isolating Fluostatins from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of fluostatins, a family of bioactive compounds, from Streptomyces fermentation cultures. Fluostatins, characterized by their fluorenone chromophore, have demonstrated potential as inhibitors of dipeptidyl peptidase III and exhibit moderate activity against various human tumor cell lines.[1][2][3] The following protocols are compiled from established methodologies to guide researchers in obtaining these valuable secondary metabolites.
I. Fermentation of Streptomyces for Fluostatin Production
Successful isolation of fluostatins begins with optimal fermentation conditions to maximize their production by the selected Streptomyces strain. The following table summarizes typical fermentation parameters.
Table 1: Fermentation Parameters for Fluostatin Production
| Parameter | Value/Composition | Strain Reference |
| Producing Strain | Streptomyces sp. TA-3391 or Streptomyces strain Acta 1383 | [1][4] |
| Fermentation Medium | Soluble starch (20 g/L), KNO₃ (5 g/L), K₂HPO₄ (0.5 g/L), NaCl (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), FeSO₄·7H₂O (0.01 g/L) in deionized water. | [1][5] |
| Inoculum | 5% (v/v) of a 48-hour shake flask culture grown at 27°C, 120 rpm. | [1][5] |
| Fermentation Volume | 20 Liters | [1][5] |
| Temperature | 27°C - 30°C | [1][5][6][7] |
| pH | Initial pH adjusted to ~7.0-7.5 | [6][7] |
| Aeration Rate | 0.5 vvm (volume of air per volume of medium per minute) | [1][5] |
| Agitation | 1000 rpm | [1][5] |
| Incubation Period | 5 - 10 days | [1][5][8] |
| Yield Enhancement | Addition of Amberlite XAD-16 resin (2% v/v) to the medium before sterilization can increase yields.[1][5] | [1][5] |
II. Experimental Protocol: Isolation and Purification of Fluostatins
This protocol outlines the multi-step process for extracting and purifying fluostatins from the fermentation broth.
Step 1: Harvest and Initial Extraction
-
At the end of the fermentation period, add a filter aid such as Hyphlo Super-cel (2%) to the fermentation broth.[1]
-
Separate the mycelium and resin (if used) from the culture filtrate by filtration (e.g., multiple sheet filtration).[1]
-
The culture filtrate is the primary source for fluostatin isolation.
Step 2: Adsorption Chromatography
-
Apply the culture filtrate (e.g., 17 liters) to a column packed with Amberlite XAD-16 or Diaion HP-20 resin (resin volume ~2 liters).[1][4]
-
Wash the resin with deionized water, followed by a water-methanol mixture (60:40 v/v) to remove polar impurities.[1]
-
Elute the fluostatins from the resin using methanol.[1]
-
Concentrate the methanol eluate in vacuo to obtain an aqueous residue.[1]
Step 3: Solvent Extraction
-
Adjust the pH of the aqueous residue to 4.0 using 1M HCl.[1]
-
Perform liquid-liquid extraction by adding an equal volume of ethyl acetate and shaking vigorously.[1][6]
-
Separate the organic (ethyl acetate) layer from the aqueous layer using a separatory funnel.[6]
-
Repeat the extraction process four times with fresh ethyl acetate.[1]
-
Combine all the organic extracts and concentrate them to dryness in vacuo to yield the crude product.[1]
Step 4: Silica Gel Chromatography
-
Dissolve the crude product in a minimal amount of dichloromethane (CH₂Cl₂).[1]
-
Apply the dissolved crude product to a silica gel column (e.g., Silica Gel SI 60, 45 x 2.6 cm).[1][5]
-
Perform a gradient elution, starting with 100% CH₂Cl₂ and gradually increasing the polarity by adding methanol (linear gradient to 100% MeOH over 4 hours) at a flow rate of 5 ml/minute.[1][5][9]
-
Collect fractions and monitor for the presence of fluostatins using an appropriate analytical method (e.g., HPLC-DAD).[1]
Step 5: Size Exclusion and Final Purification
-
Pool the fractions containing individual fluostatin compounds.
-
Further purify the individual fluostatins using size exclusion chromatography with Sephadex LH-20 and Toyopearl TSK HW-40 columns (e.g., 90 x 2.5 cm), using methanol as the eluent.[1][5][9]
-
For high purity, a final purification step using reversed-phase preparative HPLC may be employed.[4][10]
-
Concentrate the purified fractions to dryness in vacuo to obtain the fluostatins as dark red powders.[1][5]
III. Analytical Methods and Data
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the analysis and quantification of fluostatins.
Table 2: HPLC-DAD Parameters for Fluostatin Analysis
| Parameter | Specification |
| HPLC System | Agilent 1090M or equivalent |
| Column | Nucleosil-100 C-18 (125 x 4.6 mm, 5 µm) with a guard column.[1] |
| Mobile Phase | Gradient of water and methanol (with 0.1% formic acid) or water and acetonitrile (with 0.1% formic acid).[10] |
| Detection | Diode-Array Detector (DAD) with multiple wavelength monitoring at 210, 230, 260, 280, 310, 360, 435, and 500 nm.[1][9] |
| UV-Visible Spectra | Measured from 200 to 600 nm.[1][9] |
| Sample Preparation | Centrifuge a 10 ml aliquot of fermentation broth. Adjust the supernatant to pH 4 and extract with an equal volume of ethyl acetate. Concentrate the organic layer to dryness and resuspend in 1 ml of methanol for injection.[1][9] |
Table 3: Reported Yields and Bioactivity of Fluostatins
| Fluostatin | Yield | IC₅₀ Value (Dipeptidyl Peptidase III) | Producing Strain |
| Fluostatin A | - | 0.44 µg/ml | Streptomyces sp. TA-3391 |
| Fluostatin B | 3 mg/L (without XAD-16) | 24.0 µg/ml | Streptomyces sp. TA-3391, Streptomyces strain Acta 1383 |
| Fluostatin C | 15 mg/L (without XAD-16), 20 mg/L (with XAD-16) | - | Streptomyces strain Acta 1383 |
| Fluostatin D | 13 mg/L (with XAD-16) | - | Streptomyces strain Acta 1383 |
Data compiled from references[1][4][5].
IV. Visualized Workflows
The following diagrams illustrate the key stages of the fluostatin isolation and purification process.
Caption: Workflow for Fluostatin Isolation.
References
- 1. scispace.com [scispace.com]
- 2. Study about fluostatins: efficient preparation of fluostatin A and discovery of fluostatin derivatives from Streptomyces sp. TA-3391 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluostatins C-E, novel members of the fluostatin family produced by Streptomyces strain Acta 1383 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. banglajol.info [banglajol.info]
- 7. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 8. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. users.uoa.gr [users.uoa.gr]
- 10. Fluostatins produced by the heterologous expression of a TAR reassembled environmental DNA derived Type II PKS gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Fluostatin B precipitation in media
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing precipitation issues with Fluostatin B in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture medium?
A1: Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue, often stemming from one or more of the following factors:
-
Solvent Shock: this compound is soluble in dimethyl sulfoxide (DMSO) but has very low solubility in aqueous solutions like cell culture media.[1] When a concentrated DMSO stock is added directly to the media, the DMSO rapidly disperses, causing the local concentration of this compound to exceed its aqueous solubility limit and precipitate out of solution.[2]
-
High Final Concentration: The desired final concentration of this compound in your experiment may simply be higher than its maximum solubility in the specific culture medium being used.
-
pH and Temperature: The pH of standard culture media (typically 7.2-7.4) and the incubation temperature (e.g., 37°C) can affect the stability and solubility of a compound.[3] Shifting from refrigerated media to a warm incubator can sometimes cause less soluble components to precipitate.[4]
-
Interaction with Media Components: Components within the media, such as salts and proteins from fetal bovine serum (FBS), can interact with the compound, potentially reducing its solubility.[5]
Q2: What is the correct way to prepare a stock solution of this compound?
A2: To ensure a stable and usable stock solution, follow these guidelines:
-
Solvent Selection: Use a high-quality, anhydrous grade of DMSO, as this compound is readily soluble in this solvent.[1]
-
Concentration: Prepare a concentrated stock solution, for example, at 10 mM. This allows for smaller volumes to be added to your media, minimizing the final concentration of the DMSO vehicle.
-
Storage: Store the stock solution at -20°C in small, single-use aliquots.[1] This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.
Q3: How can I add this compound to my media without it precipitating?
A3: The key is to avoid abrupt changes in the solvent environment. The recommended method is a serial or intermediate dilution:
-
Warm the required volume of cell culture medium (with serum, if applicable) to 37°C.
-
Instead of adding the concentrated DMSO stock directly to your final culture volume, first perform an intermediate dilution. Add the required volume of your DMSO stock to a smaller, intermediate volume of the pre-warmed medium (e.g., 100-500 µL).
-
Mix this intermediate solution gently but thoroughly by pipetting up and down.
-
Add this intermediate dilution to your final volume of cell culture medium to achieve the desired concentration.
-
Always maintain a final DMSO concentration below 0.5%, and ideally below 0.1%, to prevent solvent toxicity to your cells.
Q4: Can the presence of serum in the media affect this compound solubility?
A4: Yes, serum components can influence the behavior of small molecules. Serum proteins, such as albumin, can non-specifically bind to compounds.[5][6] This binding can sometimes increase the apparent solubility of a hydrophobic compound. However, it also reduces the concentration of the free, biologically active compound.[5] It is recommended to perform your dilutions in the complete medium (containing serum) that you will use for your experiment for consistency.
Q5: I observed precipitation after my culture plate was in the incubator for several hours. What might be the cause?
A5: Delayed precipitation can be caused by several factors:
-
Evaporation: Over time, especially in multi-well plates, evaporation can occur, increasing the concentration of all media components, including this compound.[7] If this new concentration exceeds the compound's solubility limit, it will precipitate. Ensure your incubator has adequate humidity and use appropriate plate sealing methods for long-term experiments.
-
Compound Instability: The compound may have limited stability in aqueous media at 37°C over extended periods, leading to degradation and precipitation of the less soluble degradants.
-
Temperature Equilibration: It's possible the compound was initially in a supersaturated state that was stable for a short period but fell out of solution as the system fully equilibrated in the incubator.[8]
Q6: How can I determine if the observed precipitate is this compound or another media component?
A6: While definitive identification requires analytical methods, a simple control experiment is highly effective. Prepare a control vessel or well containing the same culture medium and add the same final concentration of the vehicle (DMSO) without this compound. If this control culture remains clear, the precipitate observed in your experimental culture is almost certainly the compound. Conversely, if the control also shows precipitation, the issue may lie with the media itself, which can sometimes occur due to improper storage or temperature shifts.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₄O₆ | [1] |
| Formula Weight | 326.3 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSOSlightly soluble in AcetoneSlightly soluble in Ethyl Acetate | [1] |
| Storage Temperature | -20°C |[1] |
Table 2: Recommended Solvent Concentrations
| Solution Type | Recommended Solvent | Max Final Concentration | Rationale |
|---|---|---|---|
| Stock Solution | Anhydrous DMSO | 10-20 mM (Typical) | High solubility of this compound allows for a concentrated stock. |
| Working Solution | Cell Culture Medium | < 0.5% (DMSO) | Minimizes solvent-induced cell toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound solid (Formula Weight: 326.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
To prepare 1 mL of a 10 mM stock solution, weigh out 3.26 mg of this compound.
-
Add the solid this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Media via Intermediate Dilution
Objective: To add this compound to cell culture media while preventing precipitation.
Methodology:
-
Thaw a single aliquot of your 10 mM this compound stock solution and warm your complete cell culture medium to 37°C.
-
Determine the volume of stock solution needed. For example, to make 10 mL of media with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock.
-
Pipette 200 µL of the pre-warmed complete medium into a sterile microcentrifuge tube.
-
Add the 10 µL of 10 mM this compound stock solution to the 200 µL of medium.
-
Gently mix by pipetting up and down several times. This is your intermediate dilution.
-
Add the entire volume of the intermediate dilution to the remaining 9.8 mL of your final culture medium.
-
Mix the final solution gently by inverting the tube or swirling the flask. The medium is now ready for use.
Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation.
Caption: Factors contributing to small molecule precipitation in media.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Academy [procellsystem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Fluostatin B Concentration for Enzymatic Assays
Welcome to the technical support center for the use of Fluostatin B in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting assistance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a fluorenone compound originally isolated from Streptomyces sp. TA-3391. Its primary known biological activity is the inhibition of Dipeptidyl Peptidase 3 (DPP-3), a zinc-dependent exopeptidase.[1][2][3]
Q2: What is the mechanism of action of this compound?
While the exact mechanism for this compound has not been fully detailed in the provided search results, its analog, Fluostatin A, exhibits a mixed-type inhibition (competitive and non-competitive) against DPP-3.[3] This suggests that this compound may bind to both the free enzyme and the enzyme-substrate complex.
Q3: What is the IC50 value for this compound against DPP-3?
The half-maximal inhibitory concentration (IC50) of this compound against human placental DPP-3 is 24 µg/mL.[1]
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO, partially soluble in ethyl acetate and acetone, and insoluble in water.[2] For enzymatic assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock can then be serially diluted in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.
Q5: What is the stability of this compound?
This compound is stable for at least 4 years when stored at -20°C.[1]
Data Presentation
Table 1: Inhibitory Activity of Fluostatins against Human Placental DPP-3
| Compound | IC50 (µg/mL) | IC50 (µM) |
| Fluostatin A | 0.44 | ~1.35 |
| This compound | 24.0 | ~73.5 |
Note: Molar concentrations are estimated based on the molecular weight of this compound (326.3 g/mol ). The original literature reported values in µg/mL.[3]
Table 2: Solubility and Storage of this compound
| Property | Information |
| Solubility | |
| DMSO | Soluble |
| Ethyl Acetate | Partially Soluble |
| Acetone | Partially Soluble |
| Water | Insoluble |
| Storage | |
| Temperature | -20°C |
| Stability | ≥ 4 years |
Experimental Protocols
Detailed Methodology for a Fluorogenic DPP-3 Inhibition Assay
This protocol is adapted from commercially available fluorogenic DPP-3 assay kits and is suitable for determining the inhibitory activity of this compound. The assay measures the cleavage of a fluorogenic substrate, such as Arg-Arg-7-amido-4-methylcoumarin (RR-AMC).
Materials:
-
Recombinant Human DPP-3 enzyme
-
Fluorogenic DPP-3 substrate (e.g., Arg-Arg-AMC)
-
DPP-3 Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.02% Brij-35, pH 9.0)
-
This compound
-
DMSO (for inhibitor dilution)
-
Black, low-binding 96-well microplate[4]
-
Fluorescence microplate reader with excitation/emission wavelengths of ~350-380 nm and ~440-460 nm, respectively[4]
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 100X stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the 100X stock in DMSO to generate a range of inhibitor concentrations.
-
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Dilute the DPP-3 enzyme to the desired concentration (e.g., 0.1 ng/µL) in pre-chilled DPP-3 Assay Buffer. The optimal enzyme concentration may need to be determined empirically.
-
Dilute the fluorogenic substrate to the working concentration (e.g., 200 µM) in DPP-3 Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the diluted DPP-3 enzyme solution to each well of the 96-well plate.
-
Add 0.5 µL of the diluted this compound (or DMSO for the vehicle control) to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the diluted fluorogenic substrate to each well.
-
Include a substrate blank control containing 50 µL of Assay Buffer and 50 µL of the substrate.
-
-
Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence in kinetic mode for at least 5-10 minutes, with readings every 30-60 seconds.
-
-
Data Analysis:
-
Determine the reaction rate (Vmax) from the linear portion of the kinetic curve.
-
Subtract the rate of the substrate blank from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
Issue 1: High background fluorescence in the substrate control.
-
Possible Cause: The fluorogenic substrate may be degrading due to light exposure or improper storage.
-
Solution: Protect the substrate from light and store it as recommended by the manufacturer. Prepare fresh substrate dilutions for each experiment.
Issue 2: Low or no enzyme activity.
-
Possible Cause 1: Improper storage or handling of the enzyme, leading to inactivation.
-
Solution 1: Store the enzyme at -80°C and avoid repeated freeze-thaw cycles.[4] Keep the diluted enzyme on ice during the experiment.[4]
-
Possible Cause 2: The assay buffer composition is not optimal for the enzyme.
-
Solution 2: Ensure the pH and salt concentrations of the assay buffer are within the optimal range for DPP-3 activity.
-
Possible Cause 3: The presence of interfering substances in the sample.
-
Solution 3: Avoid common interfering substances such as EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of some detergents.[5]
Issue 3: Non-linear reaction kinetics.
-
Possible Cause 1: Substrate depletion. The initial substrate concentration is too low, or the enzyme concentration is too high.
-
Solution 1: Decrease the enzyme concentration or increase the substrate concentration. Ensure that the reaction rate is measured during the initial linear phase.
-
Possible Cause 2: Enzyme instability during the assay.
-
Solution 2: Optimize the assay conditions (e.g., temperature, pH) to ensure enzyme stability throughout the measurement period.
Issue 4: Inconsistent results between replicates.
-
Possible Cause: Pipetting errors, especially with small volumes.
-
Solution: Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.[5] Ensure all reagents are thoroughly mixed before dispensing.
Visualizations
Caption: DPP-3 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for DPP-3 inhibition assay.
Caption: Troubleshooting decision tree for DPP-3 enzymatic assays.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. docs.abcam.com [docs.abcam.com]
Technical Support Center: DPP-3 Inhibition Assays
Welcome to the technical support center for Dipeptidyl Peptidase-3 (DPP-3) inhibition assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DPP-3 and why is it a target for inhibition assays?
Dipeptidyl Peptidase-3 (DPP-3) is a zinc-dependent exopeptidase that cleaves dipeptides from the N-terminus of various bioactive peptides.[1][2] It plays a role in several physiological processes, and its dysregulation has been implicated in conditions like cancer and cardiovascular diseases, making it a significant target for drug discovery and development.[3][4][5] Inhibition assays are crucial for identifying and characterizing potential DPP-3 inhibitors.
Q2: What are the common types of DPP-3 inhibition assays?
The most common types of DPP-3 inhibition assays are fluorescence-based. These assays utilize a fluorogenic substrate that becomes fluorescent upon cleavage by DPP-3. The signal intensity is proportional to the enzyme activity, which is reduced in the presence of an inhibitor.[6][7] Other methods include luminometric immunoassays (LIA) and enzyme capture activity assays (ECA).
Q3: What are the key components of a typical fluorogenic DPP-3 inhibition assay kit?
A standard fluorogenic DPP-3 assay kit typically includes:
-
DPP-3 human recombinant enzyme: The purified enzyme for the reaction.[6][7]
-
DPP assay buffer: A buffer system optimized for DPP-3 activity.[6][7]
-
Fluorogenic DPP substrate: A non-fluorescent peptide conjugated to a fluorophore, which is released upon cleavage by DPP-3.[6][7]
-
Fluorescent standard: A solution of the free fluorophore (e.g., AMC) at a known concentration to generate a standard curve for quantifying enzyme activity.[6][7][8]
-
Black microtiter plate: Used to minimize background fluorescence and light scattering.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during DPP-3 inhibition assays in a question-and-answer format.
Problem 1: High Background Fluorescence
Q: My blank wells (no enzyme) are showing high fluorescence readings. What could be the cause?
A: High background fluorescence can be caused by several factors:
-
Autofluorescence of test compounds: Many small molecules are intrinsically fluorescent and can interfere with the assay readout.[9]
-
Contaminated reagents or buffers: Impurities in the assay buffer or other reagents can contribute to background fluorescence.
-
Non-enzymatic hydrolysis of the substrate: The fluorogenic substrate may be unstable and hydrolyze spontaneously over time.
-
Inappropriate microplate: Using a non-black or low-quality microplate can lead to increased background signal.[10]
Troubleshooting Steps:
-
Run a compound autofluorescence check: Before the main experiment, incubate your test compounds in the assay buffer without the enzyme and measure the fluorescence. If a compound is fluorescent, consider using a different assay format or a fluorophore with a red-shifted emission spectrum to minimize interference.
-
Use fresh, high-quality reagents: Prepare fresh assay buffers and ensure all reagents are of high purity.
-
Check substrate stability: Incubate the substrate in the assay buffer without the enzyme for the duration of the assay and measure fluorescence at different time points to assess its stability.
-
Use recommended microplates: Always use black, low-binding microtiter plates for fluorescence assays to minimize background and well-to-well variations.[6][7]
Problem 2: Low Signal-to-Noise Ratio
Q: The fluorescence signal in my positive control wells is very low, close to the background. What should I do?
A: A low signal-to-noise ratio can result from:
-
Low enzyme activity: The DPP-3 enzyme may have lost activity due to improper storage or handling.
-
Suboptimal assay conditions: The pH, temperature, or buffer composition may not be optimal for DPP-3 activity.[11]
-
Incorrect substrate concentration: The substrate concentration might be too low for the enzyme to generate a strong signal.
-
Inhibitory substances in the reaction: Contaminants in the sample or reagents could be inhibiting the enzyme.
Troubleshooting Steps:
-
Enzyme Handling and Storage:
-
Optimize Assay Conditions:
-
Optimize Substrate Concentration:
-
Perform a substrate titration to determine the optimal concentration for your assay conditions. This is typically around the Km value of the substrate.
-
-
Check for Inhibitors:
-
Be aware of potential inhibitory substances such as EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[10]
-
Problem 3: Inconsistent or Non-Reproducible Results
Q: I am getting variable results between replicate wells and between experiments. How can I improve consistency?
A: Inconsistent results are often due to:
-
Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitors.[10]
-
Incomplete mixing of reagents: Failure to properly mix the reaction components can lead to uneven reactions.
-
Temperature fluctuations: Inconsistent incubation temperatures across the plate or between experiments.
-
Edge effects in the microplate: Evaporation from the outer wells of the plate can concentrate reactants and alter reaction rates.
Troubleshooting Steps:
-
Improve Pipetting Technique:
-
Ensure Proper Mixing:
-
Gently mix the plate after adding all reagents, for example, by using a plate shaker for a short period.
-
-
Maintain Consistent Temperature:
-
Pre-warm the plate and reagents to the assay temperature before starting the reaction.
-
Use a temperature-controlled plate reader or incubator.
-
-
Minimize Edge Effects:
-
Avoid using the outer wells of the microplate for your experimental samples. Fill them with buffer or water to create a humidified barrier.
-
Problem 4: False Positives in Inhibitor Screening
Q: I have identified several "hits" in my inhibitor screen, but they are not confirming in follow-up assays. Why might this be happening?
A: False positives in high-throughput screening (HTS) can arise from:
-
Compound interference with the fluorescence signal: As mentioned earlier, compounds can be autofluorescent or can quench the fluorescence of the product.
-
Compound aggregation: Some compounds can form aggregates at high concentrations, which can non-specifically inhibit the enzyme.
-
Reactive compounds: Certain compounds may react chemically with the enzyme or substrate, leading to apparent inhibition.
Troubleshooting Steps:
-
Perform counter-screens:
-
Autofluorescence check: Pre-read the plate after adding the compounds but before adding the substrate to identify fluorescent compounds.
-
Quenching check: Run the assay with a known amount of the fluorescent product (e.g., AMC) in the presence of the test compounds to see if they reduce the signal.
-
-
Test for aggregation:
-
Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to disrupt aggregates. If the inhibitory activity of a compound is significantly reduced in the presence of the detergent, it is likely an aggregator.
-
-
Vary enzyme concentration:
-
True inhibitors should show an IC50 value that is independent of the enzyme concentration, while non-specific inhibitors often show a dependence.
-
Experimental Protocols
Detailed Methodology for a Fluorometric DPP-3 Inhibition Assay
This protocol is a general guideline. Always refer to the specific instructions provided with your assay kit.[6][15]
Materials:
-
DPP-3 human recombinant enzyme
-
DPP assay buffer
-
Fluorogenic DPP substrate (e.g., Arg-Arg-AMC)
-
Fluorescent AMC standard
-
Test inhibitors
-
Positive control inhibitor (optional)
-
Black, low-binding 96-well microtiter plate
-
Fluorometer capable of excitation at 350-380 nm and emission at 440-460 nm[6]
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the required volume of 1X DPP assay buffer by diluting the concentrated stock with HPLC-grade water.[15]
-
Dilute the DPP-3 enzyme to the desired concentration (e.g., 5 ng/µl) in 1X DPP assay buffer. Keep the diluted enzyme on ice.[6]
-
Dilute the fluorogenic substrate to the working concentration (e.g., 100 µM) in 1X DPP assay buffer.[6]
-
Prepare a serial dilution of the fluorescent AMC standard in 1X DPP assay buffer to generate a standard curve (e.g., from 50 µM down to 0 µM).[6]
-
Prepare serial dilutions of your test inhibitors in the appropriate solvent (e.g., DMSO, then dilute in assay buffer). Ensure the final solvent concentration in the assay is low (typically ≤1%) and consistent across all wells.
-
-
Assay Plate Setup (in duplicate or triplicate):
-
Blank wells: Add assay buffer and the same volume of inhibitor solvent (without inhibitor).
-
100% Activity Control wells: Add diluted DPP-3 enzyme, assay buffer, and inhibitor solvent.
-
Test Inhibitor wells: Add diluted DPP-3 enzyme, assay buffer, and the test inhibitor at various concentrations.
-
Positive Control Inhibitor wells (optional): Add diluted DPP-3 enzyme, assay buffer, and a known DPP-3 inhibitor.
-
AMC Standard Curve wells: Add the serially diluted AMC standard solutions.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells except the AMC standard curve wells.
-
Mix the plate gently.
-
Incubate the plate at the recommended temperature (e.g., 22°C) for a specific time (e.g., 10-30 minutes), protected from light.[6]
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a microplate fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.[14]
-
Plot the fluorescence of the AMC standard against its concentration to generate a standard curve. This can be used to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:[14] % Inhibition = [1 - (Signal of Inhibitor Well / Signal of 100% Activity Control Well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Quantitative Data Summary
Table 1: Kinetic Parameters of Human DPP-3 with a Common Fluorogenic Substrate
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Arg-Arg-β-naphthylamide | ~1.64 | 67.5 | 4.1 x 107 |
Data is illustrative and can vary based on assay conditions. The provided kcat and specific activity values are from a study on purified native human DPP3.[12]
Table 2: IC50 Values of Known DPP-3 Inhibitors
| Inhibitor | IC50 (µM) | Source Organism of DPP-3 |
| Luteolin | ~20 | Human |
| Galangin | ~20 | Human |
| Fisetin | ~20 | Human |
| Kaempferol | 32.9 | Human |
| Quercetin | 74.1 | Human |
| Leupeptin | 0.06 | Rat Pancreas |
| Tyr-Tyr | 5.8 | Rat Brain |
| Tyr-Phe | 8.4 | Rat Brain |
| IVYPW | 0.100 | Recombinant |
| WVYPW | 0.126 | Recombinant |
These values are compiled from various studies and may have been determined under different experimental conditions.[1][3]
Visualizations
Caption: Troubleshooting logic for low signal in DPP-3 assays.
References
- 1. Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DPP3: From biomarker to therapeutic target of cardiovascular diseases [frontiersin.org]
- 5. DPP3: From biomarker to therapeutic target of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. westbioscience.com [westbioscience.com]
- 9. Selective Fluorescence Probes for Dipeptidyl Peptidase Activity - Fibroblast Activation Protein and Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. The first dipeptidyl peptidase III from a thermophile: Structural basis for thermal stability and reduced activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel and highly efficient purification procedure for native human dipeptidyl peptidase 3 from human blood cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
How to improve the stability of Fluostatin B in solution
Welcome to the Technical Support Center for Fluostatin B. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the stability of this compound in solution.
Disclaimer
Information regarding the stability of this compound in solution is limited. Much of the guidance provided here is inferred from studies on a structurally related compound, Fluvastatin, and from general principles of small molecule stability. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO.[1] For optimal stability, use anhydrous, high-purity DMSO to prepare stock solutions. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][3]
Q2: How should I store this compound solutions for short-term and long-term use?
A2: For long-term storage, powdered this compound should be stored at -20°C, where it is stable for at least four years.[1] Once in a DMSO solution, it is best to aliquot and store at -80°C for up to six months.[3] For short-term use (up to one month), aliquots can be stored at -20°C.[3] Avoid repeated freeze-thaw cycles as this can degrade the compound.[2]
Q3: What are the primary factors that can cause this compound to degrade in solution?
A3: Based on data from the related compound Fluvastatin and general chemical principles, the primary factors that can cause degradation of this compound in solution include:
-
pH: Extreme pH values (highly acidic or basic) can lead to hydrolysis.
-
Light: Exposure to UV or fluorescent light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.
-
Temperature: Elevated temperatures can accelerate degradation rates.
-
Water Content in DMSO: DMSO is hygroscopic and absorbed water can promote hydrolysis of the compound.[2][4]
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound have not been extensively documented in publicly available literature, studies on the similar compound Fluvastatin have identified degradation products such as lactones and anti-isomers formed during storage.[5][6] Photodegradation of Fluvastatin can also lead to the formation of various photoproducts. It is plausible that this compound could undergo similar degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in solution. | Compound degradation due to improper storage or handling. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term storage. Protect from light and extreme temperatures. |
| Precipitation of this compound when diluting in aqueous buffer. | Low aqueous solubility of the compound. High concentration of DMSO in the final solution. | Make serial dilutions of the DMSO stock solution in DMSO first, then add the final diluted sample to your aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid both toxicity and precipitation.[3] Mild sonication may aid in solubilization. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation. | Perform a stability assessment of your this compound solution under your specific experimental conditions (see Experimental Protocols section). Use a validated analytical method like HPLC to confirm the concentration and purity of your working solutions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products.[7][8] This will help in developing a stability-indicating analytical method that can resolve the parent compound from its degradants.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Preparing and Storing this compound Stock Solutions
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Aliquoting and Storage:
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is a general guideline and should be optimized for your specific needs. The goal is to induce a small amount of degradation (5-20%) to identify potential degradation products and pathways.[8]
-
Prepare Solutions: Prepare solutions of this compound in the desired solvent (e.g., DMSO, followed by dilution in an aqueous buffer) at a known concentration.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 40-60°C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 40-60°C for several hours.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature for several hours.[11]
-
Thermal Degradation: Incubate the solution at elevated temperatures (e.g., 50°C, 60°C, 70°C) for several days.
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period. Include a dark control stored under the same conditions.
-
-
Analysis:
-
At various time points, take samples from each stress condition.
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining parent compound and detect the formation of any degradation products.[12][13]
-
Protocol 3: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
A reversed-phase C18 column is a common starting point for small molecules.[10]
-
Select a mobile phase system that provides good separation of the parent compound from potential impurities and degradation products identified in the forced degradation study. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
-
Method Optimization:
-
Optimize the separation by adjusting the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detector wavelength.[9]
-
The goal is to achieve baseline separation of the this compound peak from all other peaks.
-
-
Validation:
-
Validate the method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of quantifying this compound and its degradation products.[6]
-
Visualizations
Caption: Workflow for the preparation, storage, and troubleshooting of this compound solutions.
Caption: Conceptual diagram of DPP3 inhibition by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. scispace.com [scispace.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. onyxipca.com [onyxipca.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Mitigating off-target effects of Fluostatin B in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of Fluostatin B in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a natural product originally isolated from Streptomyces species. Its primary and well-characterized mechanism of action is the inhibition of Dipeptidyl Peptidase III (DPP-III), a zinc-dependent metallopeptidase.[1] It has an IC50 value of 24 µg/mL for DPP-III.[2]
Q2: What are the known downstream signaling pathways affected by DPP-III inhibition?
Inhibition of DPP-III by this compound can influence at least two key signaling pathways:
-
Keap1-Nrf2 Oxidative Stress Response Pathway: DPP-III can interact with Keap1, a negative regulator of the transcription factor Nrf2. By inhibiting DPP-III, this compound may indirectly modulate the Keap1-Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.[3][4][5][6]
-
Renin-Angiotensin System (RAS): DPP-III is known to degrade angiotensin II, a key effector peptide in the RAS that regulates blood pressure and fluid balance.[7][8][9] Inhibition of DPP-III can therefore lead to alterations in angiotensin II levels and downstream signaling.
Q3: Are there any known off-target effects of this compound?
Q4: How can I determine if the observed cellular phenotype is due to on-target DPP-III inhibition or an off-target effect?
Several experimental approaches can help distinguish between on-target and off-target effects:
-
Rescue Experiments: If the observed phenotype is due to DPP-III inhibition, it might be rescued by introducing a catalytically active, inhibitor-resistant mutant of DPP-III.
-
Structurally Unrelated Inhibitors: Use other known DPP-III inhibitors with different chemical scaffolds. If they produce the same phenotype, it is more likely an on-target effect.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to DPP-III in intact cells.[12][13][14]
-
Proteome-wide Profiling: Methods such as chemical proteomics or proteome-wide thermal shift assays can identify other proteins that interact with this compound.[3][7]
Troubleshooting Guide
Unanticipated or inconsistent results in cell-based assays with this compound can arise from various factors, including off-target effects. This guide provides potential causes and solutions for common issues.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across different cell lines | 1. Different expression levels of DPP-III. 2. Presence of drug efflux pumps. 3. Cell line-specific off-target effects. | 1. Quantify DPP-III protein levels in each cell line via Western blot or qPCR. 2. Test for the expression of common ABC transporters. Co-treatment with a broad-spectrum efflux pump inhibitor can help clarify their role. 3. Perform target deconvolution studies (e.g., CETSA-MS) in the relevant cell lines to identify potential off-targets. |
| Observed phenotype does not correlate with DPP-III inhibition | 1. The phenotype is mediated by an off-target of this compound. 2. The phenotype is a downstream effect of DPP-III inhibition that is cell-type specific and not yet characterized. | 1. Use a structurally distinct DPP-III inhibitor to see if the phenotype is recapitulated. 2. Perform RNA-seq or proteomic analysis to identify altered pathways. 3. Validate potential off-targets using orthogonal approaches like siRNA/CRISPR-mediated knockdown. |
| High background or variable results in fluorogenic assays | 1. Autofluorescence of this compound or other compounds in the media. 2. Instability of the fluorogenic substrate. 3. Presence of interfering substances in the cell lysate or media. | 1. Run a control with this compound alone to measure its intrinsic fluorescence at the assay wavelengths. 2. Prepare fresh substrate for each experiment and protect from light. 3. Optimize cell lysis and washing steps. Consider using a buffer with a different composition.[8][15] |
| Lack of cellular activity despite potent in vitro inhibition | 1. Poor cell permeability of this compound. 2. Rapid metabolism or efflux of the compound. | 1. Assess cell permeability using techniques like the parallel artificial membrane permeability assay (PAMPA). 2. Measure the intracellular concentration of this compound over time using LC-MS/MS. |
Quantitative Data Summary
The following table summarizes the available inhibitory concentration data for this compound and its more potent analog, Fluostatin A.
| Compound | Target | IC50 | Reference |
| This compound | Dipeptidyl Peptidase III (DPP-III) | 24 µg/mL (~74 µM) | [1][2][10][11] |
| Fluostatin A | Dipeptidyl Peptidase III (DPP-III) | 0.44 µg/mL (~1.4 µM) | [10][11][16] |
Note: Fluostatins A and B were reported to be "slightly inhibitory" against DPP-I, DPP-II, and DPP-IV, but specific IC50 values were not provided.[1][10][11]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methods and can be used to verify the direct binding of this compound to DPP-III in intact cells.[12][13][14]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies for Western blotting (anti-DPP-III, loading control)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using an anti-DPP-III antibody to detect the amount of soluble DPP-III at each temperature.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble DPP-III as a function of temperature for both vehicle and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Fluorogenic DPP-III Activity Assay in Cell Lysates
This protocol is based on a generic fluorogenic assay for DPP-III and can be used to measure the inhibitory effect of this compound on cellular DPP-III activity.[9][17][18]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
DPP-III assay buffer
-
Fluorogenic DPP-III substrate (e.g., Arg-Arg-β-naphthylamide)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest cells.
-
Lyse the cells using a suitable lysis buffer and quantify the total protein concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank: Assay buffer and substrate (no lysate).
-
Vehicle Control: Cell lysate, DMSO, and assay buffer.
-
This compound Treatment: Cell lysate, various concentrations of this compound, and assay buffer.
-
-
-
Enzyme Inhibition:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to DPP-III.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add the fluorogenic DPP-III substrate to all wells to initiate the enzymatic reaction.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
-
Subtract the blank reading from all other readings.
-
Normalize the rates to the vehicle control and plot the percentage of DPP-III activity against the concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: DPP-III interaction with the Keap1-Nrf2 pathway.
Caption: Role of DPP-III in the Renin-Angiotensin System.
Experimental Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
References
- 1. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Fluvastatin Mediated Breast Cancer Cell Death: A Proteomic Approach to Identify Differentially Regulated Proteins in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. teachmephysiology.com [teachmephysiology.com]
- 16. Dipeptidyl Peptidase III (DPP-III) Inhibitor | Fluostatin A, B | フナコシ [funakoshi.co.jp]
- 17. scispace.com [scispace.com]
- 18. westbioscience.com [westbioscience.com]
Adjusting pH for optimal Fluostatin B activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fluostatin B in their experiments. The information is tailored for scientists and professionals in drug development, offering clear guidance on optimizing experimental conditions, with a particular focus on the impact of pH on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound activity is intrinsically linked to the pH optimum of its target enzyme, dipeptidyl peptidase III (DPP-III). While a definitive optimal pH for this compound itself has not been explicitly documented, the activity of DPP-III is pH-dependent, with reported optimal pH values ranging from 7.0 to 8.8, depending on the enzyme's origin.[1][2][3] For instance, some studies have found maximal DPP-III activity at a neutral pH of 7.0, while others report optimal activity at a slightly more alkaline pH of 8.0, 8.5, or even 8.8.[1][2][3] Therefore, it is recommended to determine the optimal pH for your specific source of DPP-III and then assess this compound's inhibitory activity at that pH.
Q2: How does pH affect the stability of this compound?
A2: Direct stability data for this compound across a wide pH range is limited. However, a derivative, Fluostatin B2, has been shown to be stable in a pH range of 3-6 and is known to undergo conversion to other compounds in more alkaline conditions. This suggests that this compound may also exhibit greater stability in slightly acidic to neutral conditions and could be prone to degradation at alkaline pH. When designing experiments, it is crucial to consider this potential instability, especially if the optimal pH for DPP-III activity is in the alkaline range.
Q3: Can I use a standard buffer for my this compound experiments?
A3: Yes, standard biological buffers can be used. The choice of buffer should be guided by the optimal pH for your DPP-III enzyme. Common buffers used for DPP-III assays include Tris-HCl and sodium phosphate.[1] It is essential to ensure that the buffer itself does not interfere with the enzyme-inhibitor interaction. Always include appropriate controls in your experimental design to account for any buffer effects.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[4] It is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity. It is recommended to keep the final DMSO concentration below 1% and to include a vehicle control (buffer with the same concentration of DMSO) in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on pH-related problems.
| Problem | Possible Cause | Solution |
| Low or no inhibition of DPP-III activity by this compound | Suboptimal pH for enzyme activity: The pH of the assay buffer may not be optimal for your specific DPP-III enzyme, leading to low overall activity and making it difficult to detect inhibition. | Determine the optimal pH for your DPP-III enzyme by performing activity assays across a range of pH values (e.g., 6.0 to 9.0). Once the optimal pH is identified, perform the inhibition assay at that pH. |
| This compound degradation: If the optimal pH for DPP-III is alkaline, this compound may be degrading, leading to a loss of inhibitory activity. | Consider a compromise pH that maintains reasonable enzyme activity while minimizing inhibitor degradation. Alternatively, pre-incubate the enzyme and inhibitor at a more stable pH (e.g., neutral) before initiating the reaction by adding the substrate at the optimal pH for the enzyme. Shortening the incubation time at alkaline pH can also be beneficial. | |
| Inconsistent or variable inhibition results | Fluctuating pH: The pH of your assay buffer may not be stable throughout the experiment, leading to variability in both enzyme activity and inhibitor stability. | Ensure your buffer has sufficient buffering capacity for the experimental conditions. Prepare fresh buffer for each experiment and verify the pH before use. |
| Inhibitor precipitation: this compound may have limited solubility in the aqueous assay buffer, especially at higher concentrations, leading to inconsistent results. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experiments and is at a level that does not affect enzyme activity. Visually inspect for any precipitation. | |
| High background signal or assay interference | Buffer components interfering with the assay: Certain buffer components might interact with this compound or the detection reagents. | Test for any interference by running control experiments with the buffer and this compound in the absence of the enzyme. If interference is observed, consider using an alternative buffer system. |
Quantitative Data Summary
The inhibitory activity of this compound against dipeptidyl peptidase III (DPP-III) is concentration-dependent. The following table summarizes the reported IC50 value.
| Compound | Target Enzyme | Substrate | IC50 | Reference |
| This compound | Dipeptidyl Peptidase 3 (DPP-3) | Not Specified | 24 µg/ml | [4] |
Experimental Protocols
Protocol for Determining the Optimal pH for DPP-III Activity
This protocol outlines a general procedure to determine the optimal pH for your specific source of dipeptidyl peptidase III.
Materials:
-
Purified DPP-III enzyme
-
Fluorogenic DPP-III substrate (e.g., Arg-Arg-AMC)
-
A series of buffers covering a pH range from 6.0 to 9.0 (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.5, Tris-HCl for pH 7.5-8.5, CHES for pH 8.5-9.0)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of assay buffers, each at a different pH value within the desired range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Prepare a working solution of the DPP-III enzyme in a neutral, stable buffer (e.g., pH 7.4).
-
In a 96-well black microplate, add the appropriate volume of each assay buffer to triplicate wells.
-
Add a fixed amount of the DPP-III enzyme to each well.
-
Initiate the reaction by adding the fluorogenic DPP-III substrate to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (typically 37°C).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., ~360 nm / ~460 nm for AMC).
-
Calculate the initial reaction velocity for each pH value by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the reaction velocity as a function of pH to determine the optimal pH for DPP-III activity.
Protocol for DPP-III Inhibition Assay with this compound
This protocol describes how to perform an in vitro inhibition assay to determine the potency of this compound against DPP-III.
Materials:
-
Purified DPP-III enzyme
-
This compound stock solution (in DMSO)
-
Fluorogenic DPP-III substrate (e.g., Arg-Arg-AMC)
-
Assay buffer at the predetermined optimal pH for DPP-III
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of this compound from the stock solution in the assay buffer. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
In a 96-well black microplate, add the assay buffer to all wells.
-
Add the different concentrations of this compound or the vehicle control to the appropriate wells in triplicate.
-
Add a fixed amount of the DPP-III enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic DPP-III substrate to all wells.
-
Monitor the fluorescence increase over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for DPP-III inhibition assay with this compound.
Caption: Troubleshooting logic for low this compound inhibition.
References
- 1. The first dipeptidyl peptidase III from a thermophile: Structural basis for thermal stability and reduced activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Characterization of a New Bacterial Dipeptidyl Peptidase III Involved in Fruiting Body Formation in Myxobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Low Yield in Fluostatin B Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the purification of Fluostatin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a polyketide, a class of natural products, that exhibits inhibitory activity against dipeptidyl peptidase III. It is a yellow, crystalline substance. The primary and original source of this compound is the fermentation broth of the bacterium Streptomyces sp. TA-3391.[1][2][3]
Q2: What are the general steps involved in this compound purification?
A2: The purification of this compound from the fermentation broth of Streptomyces sp. TA-3391 typically involves a multi-step process. The general workflow includes:
-
Fermentation: Culturing Streptomyces sp. TA-3391 under optimized conditions to maximize the production of this compound.
-
Initial Extraction: Adsorption of the active compounds from the filtered broth onto a hydrophobic adsorbent resin like Diaion HP-20.
-
Solvent Extraction: Elution from the resin and subsequent extraction into an organic solvent, commonly ethyl acetate.
-
Chromatographic Purification: A series of column chromatography steps, including silica gel chromatography and preparative reverse-phase high-performance liquid chromatography (HPLC), to isolate this compound from other compounds.[1][2]
Q3: What is a typical yield for this compound purification?
A3: The yield of this compound can vary significantly depending on the fermentation conditions and the efficiency of the purification process. While the original isolation paper by Akiyama et al. (1998) does not state a final overall yield, it is common for multi-step purifications of natural products to have yields in the low milligram range from several liters of culture broth. Optimizing each step is crucial for maximizing the final yield.
Q4: What are the known stability characteristics of this compound?
A4: this compound is a fluorenone, a class of compounds that can be sensitive to factors like pH, light, and temperature. While specific degradation pathways for this compound are not extensively documented in publicly available literature, it is advisable to handle the compound with care, protecting it from excessive light and temperature extremes during the purification process. The stability of similar compounds can be affected by the choice of solvents and the duration of purification steps.
Troubleshooting Guides
This section addresses common issues that can lead to low yields of this compound at different stages of the purification process.
Low Titer in Fermentation Broth
Problem: The concentration of this compound in the fermentation broth is below the expected level, leading to a poor starting point for purification.
| Possible Cause | Recommended Solution |
| Suboptimal Fermentation Medium | The composition of the culture medium is critical for the production of secondary metabolites by Streptomyces. Systematically optimize the carbon and nitrogen sources. For instance, starches and glycerol are often good carbon sources, while yeast extract and nitrates can be effective nitrogen sources.[4] |
| Inadequate Aeration and Agitation | Insufficient oxygen supply can limit the growth of Streptomyces and the production of secondary metabolites. Ensure adequate aeration and agitation rates in the fermenter. These parameters often need to be optimized for each specific strain and vessel. |
| Non-optimal pH and Temperature | Streptomyces species have optimal pH and temperature ranges for growth and secondary metabolite production. Monitor and control the pH of the culture medium throughout the fermentation process. The optimal temperature should also be maintained. |
| Incorrect Fermentation Duration | The production of secondary metabolites is often growth-phase dependent. Harvest the fermentation broth at the optimal time point, which can be determined by creating a time-course profile of this compound production. |
Poor Recovery from Initial Extraction (Diaion HP-20)
Problem: A significant amount of this compound is lost during the initial extraction from the fermentation broth using Diaion HP-20 resin.
| Possible Cause | Recommended Solution |
| Incomplete Binding to Resin | The pH of the fermentation broth can affect the charge of this compound and its interaction with the resin. Adjust the pH of the broth before loading it onto the column to optimize binding. Also, ensure the flow rate during loading is slow enough to allow for efficient binding. |
| Inefficient Elution | The choice of elution solvent is crucial. If using a stepwise gradient, ensure the solvent strength is sufficient to desorb this compound from the resin. A gradient of increasing organic solvent (e.g., methanol or acetone in water) is typically used.[5][6][7][8] |
| Column Overloading | Exceeding the binding capacity of the Diaion HP-20 resin will result in the loss of product in the flow-through. Determine the binding capacity of your column and ensure you are not loading an excessive volume of fermentation broth. |
| Resin Fouling | Crude fermentation broths can contain various components that may foul the resin, reducing its binding capacity. Consider pre-filtering the broth more thoroughly to remove cells and other particulate matter. |
Low Yield During Chromatographic Purification
Problem: Significant loss of this compound occurs during silica gel chromatography or reverse-phase HPLC.
| Possible Cause | Recommended Solution |
| Silica Gel Chromatography: | |
| Irreversible Adsorption | Aromatic polyketides can sometimes interact strongly with the acidic silanol groups on the silica gel, leading to irreversible adsorption or degradation.[9][10] If this is suspected, consider deactivating the silica gel by treating it with a base (e.g., triethylamine) in the solvent system or switching to a different stationary phase like alumina. |
| Compound Degradation | This compound may be unstable on silica gel. To test for this, spot a solution of your partially purified sample on a TLC plate, let it sit for a few hours, and then develop it. The appearance of new spots or streaking can indicate degradation.[9] If degradation is observed, minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
| Inappropriate Solvent System | An incorrect solvent system can lead to poor separation and band broadening, resulting in mixed fractions and apparent low yield of the pure compound. Optimize the solvent system using thin-layer chromatography (TLC) before running the column. |
| Reverse-Phase HPLC: | |
| Peak Tailing | Peak tailing can be caused by interactions with residual silanols on the stationary phase. Adding a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase can help to protonate the silanols and reduce these interactions, leading to sharper peaks and better separation. |
| Poor Resolution | If this compound co-elutes with impurities, the yield of the pure compound will be low. To improve resolution, try adjusting the mobile phase composition (e.g., changing the organic solvent or the gradient slope), changing the column temperature, or using a column with a different stationary phase chemistry.[11] |
| Compound Precipitation | If the concentration of the sample injected onto the HPLC column is too high, or if the mobile phase is a poor solvent for the compound, it can precipitate on the column, leading to high backpressure and low recovery. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase and consider diluting the sample before injection. |
Experimental Protocols
Fermentation of Streptomyces sp. TA-3391
This protocol is based on the original method described by Akiyama et al. (1998).[1]
-
Seed Culture: Inoculate a loopful of Streptomyces sp. TA-3391 from a slant culture into a 500-mL flask containing 100 mL of seed medium (e.g., yeast extract-malt extract agar). Incubate at 28°C for 2-3 days on a rotary shaker.
-
Production Culture: Inoculate a 30-L jar fermenter containing 20 L of production medium with the seed culture. The production medium can be optimized but a typical composition includes soluble starch, glucose, soybean meal, and various salts.
-
Fermentation Conditions: Maintain the fermentation at 28°C with aeration and agitation for 4-5 days. Monitor the production of this compound by taking samples periodically and analyzing them by HPLC.
Purification of this compound
This protocol is a generalized version based on the method of Akiyama et al. (1998).[1][2]
-
Broth Filtration: After fermentation, filter the culture broth through a filter press to remove the mycelia.
-
Diaion HP-20 Chromatography:
-
Pass the filtered broth through a column packed with Diaion HP-20 resin.
-
Wash the column with water to remove unbound impurities.
-
Elute the adsorbed compounds with a stepwise gradient of aqueous acetone or methanol.
-
-
Solvent Extraction:
-
Concentrate the active fractions from the Diaion HP-20 column under reduced pressure.
-
Extract the concentrated aqueous solution with an equal volume of ethyl acetate.
-
Collect the organic layer and evaporate it to dryness to obtain a crude extract.
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a small volume of a suitable solvent (e.g., chloroform-methanol mixture).
-
Apply the solution to a silica gel column equilibrated with a non-polar solvent (e.g., hexane or chloroform).
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Preparative Reverse-Phase HPLC:
-
Pool and concentrate the fractions containing this compound.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Purify the sample using a preparative C18 HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Acetone | Slightly Soluble |
| Ethyl Acetate | Slightly Soluble |
| Water | Insoluble |
Data sourced from publicly available safety data sheets.[3]
Table 2: Example of a Gradient Elution for Preparative HPLC
| Time (min) | % Acetonitrile in Water (with 0.1% TFA) |
| 0 | 20 |
| 5 | 20 |
| 35 | 80 |
| 40 | 80 |
| 41 | 20 |
| 50 | 20 |
This is a hypothetical gradient and should be optimized for your specific column and system.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting low yield in this compound purification.
References
- 1. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. savaglobal.com [savaglobal.com]
- 7. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Preventing degradation of Fluostatin B during storage
This technical support center provides guidance on the proper storage and handling of Fluostatin B to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users encountering unexpected results or suspecting degradation of their this compound sample can refer to the following guide for potential causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Reduced biological activity (e.g., lower than expected inhibition of DPP-3) | Chemical degradation of this compound due to improper storage conditions. | 1. Verify that the compound has been stored at the recommended -20°C. 2. Protect the compound from light. 3. Prepare fresh solutions from a new stock vial if possible. 4. Perform a purity analysis of the suspected sample using HPLC. |
| Change in physical appearance (e.g., color change of the solid or solution) | Degradation of the compound, potentially due to oxidation or light exposure. | 1. Discard the sample if a significant color change is observed. 2. Ensure that both solid and stock solutions are protected from light. 3. When preparing solutions, use high-purity solvents and minimize exposure to air. |
| Precipitation in stock solution | Poor solubility or degradation leading to less soluble products. | 1. Confirm the solvent is appropriate for the desired concentration. This compound is soluble in DMSO and slightly soluble in acetone and ethyl acetate. 2. Gently warm the solution to see if the precipitate redissolves. If it does not, it may be a degradation product. 3. Filter the solution before use to remove any precipitate, but be aware that the concentration of the active compound may be lower. It is advisable to prepare a fresh solution. |
| Inconsistent experimental results | Inter-vial variability in degradation due to inconsistent storage or handling. | 1. Review storage and handling procedures for all samples. 2. If using multiple vials, test a sample from each to assess for consistency in purity and activity. 3. Pool aliquots from a single, freshly prepared stock solution for a series of experiments to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored as a solid at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1] Stock solutions should also be stored at -20°C and ideally used within a short period after preparation. For long-term storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to use dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound, as it is readily soluble in this solvent.[1] For cell-based assays, ensure the final concentration of DMSO is compatible with your experimental system and does not exceed cytotoxic levels.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which contains a fluorenone core with multiple hydroxyl groups, potential degradation pathways may include:
-
Oxidation: The hydroxyl groups on the aromatic rings are susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Photodegradation: The fluorenone structure is chromophoric and may be sensitive to light, leading to photochemical reactions.
-
pH-mediated degradation: Extreme pH conditions in aqueous solutions could potentially lead to structural rearrangements or degradation.
Q4: What are the known degradation products of this compound?
A4: There is limited information in the public domain regarding the specific degradation products of this compound. However, it is known that this compound can be transformed into Fluostatin A. Other derivatives have also been identified from the producing Streptomyces strain, suggesting that related structures could potentially be formed through degradation.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. A reversed-phase C18 column is typically suitable for this type of compound. The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram can indicate the presence of impurities or degradation products.
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound under specific conditions (e.g., elevated temperature, light exposure).
1. Materials:
-
This compound sample
-
High-purity DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled incubator
-
Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into several vials. Place one vial at the recommended storage temperature (-20°C, as a control) and other vials at elevated temperatures (e.g., 4°C, 25°C, 40°C) for a defined period (e.g., 1, 3, 7, 14 days).
-
Photostability: Expose an aliquot of the stock solution to a controlled light source in a photostability chamber according to ICH guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Preparation for HPLC: At each time point, dilute the stressed and control samples to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area of the main peak to the initial time point.
-
Note the appearance and relative area of any new peaks, which represent potential degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
Technical Support Center: Assessing Fluostatin B Toxicity with Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for determining the toxicity of Fluostatin B using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to cytotoxicity?
This compound is a synthetic HMG-CoA reductase inhibitor.[1] Its primary pharmacological function is to block the synthesis of cholesterol.[1] However, this inhibition also depletes downstream products of the mevalonate pathway, which are crucial for cell signaling and survival.[2] The cytotoxic effects of statins like this compound are often attributed to the reduced isoprenylation of proteins such as Ras and RhoA, which are involved in cell signal transduction.[3] This disruption can lead to the induction of apoptosis (programmed cell death).[2][3]
Q2: Which cell viability assay should I choose to assess this compound toxicity?
The choice of assay depends on the specific research question and the expected mechanism of cell death.
-
For assessing metabolic activity and overall cell health: MTT and MTS assays are suitable. They measure the activity of mitochondrial dehydrogenases.
-
For measuring membrane integrity and necrosis: The LDH assay is recommended as it quantifies the release of lactate dehydrogenase from damaged cells.[4]
-
To specifically investigate apoptosis: Assays that detect caspase activation, Annexin V binding, or DNA fragmentation (TUNEL assay) are more appropriate.[5]
Q3: Can this compound interfere with the assay reagents?
It is possible for any test compound to interfere with assay components. To control for this, it is crucial to include wells with this compound and the assay reagent in cell-free media to check for any direct chemical reactions that might alter the absorbance or fluorescence readings.[6]
Experimental Protocols & Troubleshooting Guides
Below are detailed protocols and troubleshooting guides for the most common cell viability assays used to evaluate this compound toxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed MTT Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: The following day, treat the cells with a range of this compound concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete solubilization and then measure the absorbance at 570 nm using a microplate reader.[7]
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background in "no cell" control wells | Contamination of media or reagents with reducing agents. | Use fresh, sterile media and reagents. Consider using phenol red-free media. |
| MTT reagent degradation due to light exposure. | Store MTT solution protected from light at 4°C for short-term and -20°C for long-term use. | |
| Low absorbance readings in all wells | Cell number per well is too low. | Optimize cell seeding density. The absorbance for untreated cells should ideally be between 0.75 and 1.25. |
| Incubation time with MTT is too short. | Increase the incubation time with MTT until a visible purple color is observed in the cells. | |
| Inconsistent replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Avoid "edge effects" by not using the outer wells of the plate or filling them with sterile water or media.[8] |
| Incomplete formazan solubilization. | Ensure complete mixing after adding the solubilization solution. Pipetting up and down may be necessary. | |
| Increased absorbance with higher this compound concentration | The compound may be increasing cellular metabolism at certain concentrations.[6] | Visually inspect cells under a microscope for signs of stress or morphological changes. Consider using a higher concentration range of this compound to observe a cytotoxic effect. |
| The compound may be chemically reducing the MTT reagent.[6] | Run a control with this compound and MTT in cell-free media to check for direct chemical interaction. |
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a second-generation tetrazolium salt assay that produces a water-soluble formazan product, eliminating the need for a solubilization step.
Experimental Workflow: MTS Assay
Caption: Workflow for the MTS cell viability assay.
Detailed MTS Protocol
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density.
-
Treatment: After overnight incubation, treat cells with a serial dilution of this compound.
-
MTS Addition: Following the treatment period, add 20 µL of MTS reagent to each well.[9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
MTS Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Phenol red in the culture medium can interfere with absorbance readings.[10] | Use phenol red-free medium for the assay. |
| Reagents are light-sensitive.[10] | Protect MTS reagent and media from light. | |
| Low R-squared value for the standard curve | Inconsistent cell numbers or viability across the standard curve wells.[11] | Ensure accurate cell counting and pipetting. Allow cells to attach and recover overnight before treatment.[11] |
| Background absorbance is higher than test wells | This can occur with certain test compounds or materials that interact with the MTS reagent.[11] | Include a control of the test compound (this compound) in media without cells to measure any direct interaction with the MTS reagent.[12] |
| Higher viability in treated wells than in untreated wells | The test compound may be interacting with the MTS reagent, leading to a false positive signal.[12] | Test for direct chemical interaction between this compound and the MTS reagent in a cell-free system. |
| The cells may be proliferating in response to low concentrations of the compound. | Examine a wider range of concentrations and observe cell morphology. |
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay quantifies the amount of lactate dehydrogenase released into the cell culture medium upon damage to the plasma membrane, which is a hallmark of necrosis and late-stage apoptosis.
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed LDH Protocol
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT/MTS assays. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Transfer: After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Reaction: Add the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for approximately 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
LDH Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background LDH in spontaneous release control | Serum in the culture medium contains LDH.[13] | Reduce the serum concentration in the medium during the assay. Always run a "medium only" background control. |
| Sub-optimal cell health leading to membrane leakage. | Ensure cells are healthy and not overly confluent before starting the experiment. | |
| No significant LDH release with a known cytotoxic compound | The compound induces apoptosis without significant membrane rupture in the early stages.[14] | LDH is released during late-stage apoptosis or necrosis. Consider a longer incubation time or use an assay specific for early apoptosis (e.g., Annexin V). |
| Cell number is too low to detect a significant signal.[4] | Optimize the cell seeding density. | |
| High variability between replicates | Cell lysis during supernatant transfer. | Be gentle when transferring the supernatant to avoid disturbing the cell monolayer and causing additional cell lysis. |
| Inconsistent incubation times.[4] | Ensure all samples are incubated for the same duration before reading the absorbance. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | This compound IC50 (µM) | Incubation Time | Reference |
| MDA-MB-231 | Breast Cancer | ~10 | 24 hours | [2] |
| OVCAR3 | Ovarian Cancer | 45.7 | Not Specified | [15] |
| A172 | Glioblastoma | Not specified, but potent | Not Specified | [16] |
| GBM4, GBM8 | Glioblastoma (primary) | 1 nM - 1.5 µM | Not Specified | [16] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and incubation time.[17]
Table 2: Comparison of Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity via mitochondrial dehydrogenase. | Well-established, cost-effective. | Requires a solubilization step, formazan crystals can be toxic to cells.[9] |
| MTS | Measures metabolic activity, produces a water-soluble formazan. | No solubilization step, more convenient than MTT. | Can be interfered with by compounds that alter cellular metabolism. |
| LDH | Measures lactate dehydrogenase release from damaged cells. | Directly measures cytotoxicity/membrane damage. | May not detect early apoptosis.[14] |
Statin-Induced Apoptosis Signaling Pathway
This compound, like other statins, can induce apoptosis through multiple signaling pathways. A primary mechanism involves the inhibition of the mevalonate pathway, which leads to reduced levels of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This, in turn, affects the function of small GTPases like Ras and Rho, impacting downstream survival signals. Statins have been shown to induce apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspases.[3][5]
Caption: Statin-induced apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluvastatin Mediated Breast Cancer Cell Death: A Proteomic Approach to Identify Differentially Regulated Proteins in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statins activate the mitochondrial pathway of apoptosis in human lymphoblasts and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bnonews.com [bnonews.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of Fluvastatin on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluostatin B and Other Dipeptidyl Peptidase 3 (DPP-3) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fluostatin B with other known inhibitors of Dipeptidyl Peptidase 3 (DPP-3), a zinc-dependent metallopeptidase implicated in various physiological processes, including pain modulation, blood pressure regulation, and cellular defense against oxidative stress.[1][2] This document summarizes key quantitative data, outlines experimental methodologies for inhibitor evaluation, and visualizes the relevant signaling pathways to offer a comprehensive resource for researchers in the field.
Performance Comparison of DPP-3 Inhibitors
The inhibitory potency of various compounds against DPP-3 is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes these values for this compound and other notable DPP-3 inhibitors.
| Inhibitor | Type | Source Organism/Origin | IC50 | Ki | Substrate Used | Reference(s) |
| This compound | Fluorenone | Streptomyces sp. TA-3391 | 24 µg/mL (~74 µM) | - | Arg-Arg-2-naphthylamide | [1][3] |
| Fluostatin A | Fluorenone | Streptomyces sp. TA-3391 | 0.44 µg/mL (~1.4 µM) | 14.2 µM | Arg-Arg-2-naphthylamide / Leu-enkephalin | [3][4] |
| Tynorphin | Pentapeptide | Synthetic | 0.086 µg/mL | 7.5 x 10⁻⁸ M | - | [5] |
| Leupeptin | Acyl-peptide | Actinomycetes | ~0.06 µM (rat pancreas) | - | - | [6] |
| Propioxatin A | Dipeptide Derivative | Kitasatosporia setae | - | 13 nM | - | [6] |
| Propioxatin B | Dipeptide Derivative | Kitasatosporia setae | - | 5.6 nM | - | [6] |
| Kaempferol | Flavonoid | Plant-derived | 32.9 µM | - | Arg-Arg-2-naphthylamide | [6] |
| Quercetin | Flavonoid | Plant-derived | 74.1 µM | - | Arg-Arg-2-naphthylamide | [6] |
| Luteolin | Flavonoid | Plant-derived | ~20 µM | - | Arg-Arg-2-naphthylamide | [1] |
| Galangin | Flavonoid | Plant-derived | ~20 µM | - | Arg-Arg-2-naphthylamide | [1] |
| Fisetin | Flavonoid | Plant-derived | ~20 µM | - | Arg-Arg-2-naphthylamide | [1] |
| Tyr-Tyr | Dipeptide | Synthetic | - | 5.8 µM (rat brain) | - | [1][6] |
| Tyr-Phe | Dipeptide | Synthetic | - | 8.4 µM (rat brain) | - | [1][6] |
Experimental Protocols
The evaluation of DPP-3 inhibitors typically involves biochemical assays to determine their inhibitory potency. Below are detailed methodologies for key experiments.
DPP-3 Inhibition Assay (Fluorometric Method)
This assay quantifies the inhibitory effect of a compound on DPP-3 activity by measuring the fluorescence of a product released from a synthetic substrate.
Materials:
-
Purified human DPP-3 enzyme
-
DPP-3 assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)[7]
-
Fluorogenic substrate: Arg-Arg-2-naphthylamide (Arg-Arg-βNA)[7][8]
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microtiter plates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a defined amount of purified DPP-3 enzyme to each well.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a control group with solvent only.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Arg-Arg-βNA to each well.[7][8]
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[7]
-
Measure the fluorescence of the released 2-naphthylamine using a fluorometer with an excitation wavelength of ~340 nm and an emission wavelength of ~410-420 nm.[7][8]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Inhibition Constant (Ki)
To determine the mode of inhibition and the inhibition constant (Ki), kinetic studies are performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations.
Procedure:
-
Perform the DPP-3 inhibition assay as described above, but with varying concentrations of both the substrate (Arg-Arg-βNA) and the inhibitor.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation for different inhibition models (competitive, non-competitive, uncompetitive, or mixed-type).
-
The Ki value is then calculated from the fitted model. For example, Fluostatin A was found to exhibit mixed-type inhibition.[4]
Signaling Pathways Involving DPP-3
DPP-3 is involved in key cellular signaling pathways, making it an attractive therapeutic target.
Keap1-Nrf2 Antioxidant Response Pathway
DPP-3 plays a role in the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. DPP-3 has been shown to interact with Keap1, potentially influencing the stability and activity of Nrf2.[5][9]
Caption: DPP-3 interaction with the Keap1-Nrf2 signaling pathway.
Renin-Angiotensin System (RAS)
DPP-3 is also involved in the renin-angiotensin system, a hormonal cascade that regulates blood pressure and fluid balance. DPP-3 can degrade angiotensin peptides, thereby influencing their physiological effects.[6][10] This positions DPP-3 as a potential target for cardiovascular drug development.
Caption: Role of DPP-3 in the Renin-Angiotensin System.
Conclusion
This compound is a moderately potent inhibitor of DPP-3. In comparison, its analog Fluostatin A, along with peptide-based inhibitors like Tynorphin and Propioxatins, demonstrate significantly higher inhibitory activity. The diverse chemical classes of DPP-3 inhibitors, including flavonoids and small peptides, provide a broad landscape for further drug discovery and development efforts. The involvement of DPP-3 in critical signaling pathways such as the Keap1-Nrf2 and renin-angiotensin systems underscores its potential as a therapeutic target for a range of diseases, from those related to oxidative stress to cardiovascular disorders. The experimental protocols outlined in this guide provide a foundation for the standardized evaluation and comparison of novel DPP-3 inhibitors.
References
- 1. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4teen4.de [4teen4.de]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. irb.hr [irb.hr]
- 6. Dipeptidyl peptidase 3 modulates the renin–angiotensin system in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of circulating dipeptidyl-peptidase 3 restores cardiac function in a sepsis-induced model in rats: A proof of concept study | PLOS One [journals.plos.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | DPP3: From biomarker to therapeutic target of cardiovascular diseases [frontiersin.org]
Fluostatin B: A Comparative Analysis of Peptidase Cross-Reactivity
For researchers and professionals in drug development, understanding the specificity of an inhibitor is paramount. This guide provides a detailed comparison of Fluostatin B's inhibitory activity against its primary target, Dipeptidyl Peptidase III (DPP-3), and other related peptidases. The data presented herein is compiled from published experimental findings to facilitate an objective assessment of this compound's cross-reactivity profile.
Inhibitory Activity of this compound and Analogs Against Various Peptidases
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its structural analog, Fluostatin A, against a panel of dipeptidyl peptidases. This quantitative data highlights the selectivity of these compounds.
| Compound | Peptidase Target | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | Dipeptidyl Peptidase III (DPP-3) | 24.0 | 74.0 | [1] |
| Other Dipeptidyl Peptidases | Slightly inhibitory | - | [1][2] | |
| Fluostatin A | Dipeptidyl Peptidase III (DPP-3) | 0.44 | 1.4 | [1][2] |
| Dipeptidyl Peptidase I (DPP-1) | >100 | - | [3] | |
| Dipeptidyl Peptidase II (DPP-2) | >100 | - | [3] | |
| Dipeptidyl Peptidase IV (DPP-4) | >100 | - | [3] |
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogs is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on methodologies described in the cited literature.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific peptidase (IC50).
Materials:
-
Purified peptidase enzyme (e.g., human placental Dipeptidyl Peptidase III)
-
This compound
-
Synthetic peptidase substrate (e.g., Arginyl-Arginine-2-naphthylamide for DPP-3)
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH)
-
Microplate reader
Procedure:
-
Enzyme Preparation: A stock solution of the purified peptidase is prepared in the assay buffer to a known concentration.
-
Inhibitor Preparation: A series of dilutions of this compound are prepared in the assay buffer to create a range of concentrations to be tested.
-
Assay Reaction: In a microplate, the purified peptidase, the synthetic substrate, and varying concentrations of this compound (or a control with no inhibitor) are combined in the assay buffer.
-
Incubation: The microplate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Detection: The product of the enzymatic reaction is measured using a microplate reader. For a substrate like Arginyl-Arginine-2-naphthylamide, the release of 2-naphthylamide can be detected fluorometrically.
-
Data Analysis: The enzymatic activity at each concentration of this compound is calculated and compared to the control (100% activity). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Inhibition Pathway
The following diagrams illustrate the mechanism of peptidase inhibition and the experimental workflow for determining inhibitory constants.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Unveiling the Bioactivity of Fluostatin Analogs: A Comparative Guide
A detailed analysis of the structure-activity relationships of fluostatin analogs reveals key structural determinants for their dipeptidyl peptidase III (DPP3) inhibitory, antibacterial, and cytotoxic activities. This guide provides a comparative overview of the performance of various fluostatin analogs, supported by experimental data, to aid researchers and drug development professionals in this promising field of study.
Fluostatins are a class of microbial metabolites that have garnered significant interest for their diverse biological activities. Analogs of this natural product have been synthesized and isolated to explore and enhance their therapeutic potential. This guide synthesizes available data to draw a clearer picture of how structural modifications impact their efficacy.
Dipeptidyl Peptidase III (DPP3) Inhibition
Fluostatins were initially identified as inhibitors of dipeptidyl peptidase III (DPP3), a zinc-dependent exopeptidase. The inhibitory activity of fluostatin analogs is a key area of investigation.
Comparative DPP3 Inhibitory Activity of Fluostatin Analogs
| Analog | IC50 (µM) |
| Fluostatin A | 1.4 |
| Fluostatin B | 74 |
Note: Data sourced from studies on human placental DPP3.
The significant difference in potency between Fluostatin A and this compound highlights the critical role of specific structural features in DPP3 binding and inhibition.
Antibacterial and Cytotoxic Activities
Beyond DPP3 inhibition, fluostatin analogs have demonstrated notable antibacterial and cytotoxic effects. While comprehensive quantitative data across a wide range of analogs is still emerging, preliminary studies indicate that structural modifications can significantly modulate these activities. Further research is required to establish a clear structure-activity relationship for these properties.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of fluostatin analogs.
Dipeptidyl Peptidase III (DPP3) Inhibition Assay
Objective: To determine the concentration of a fluostatin analog that inhibits 50% of the DPP3 enzyme activity (IC50).
Procedure:
-
Human placental DPP3 is used as the enzyme source.
-
The synthetic substrate, arginyl-arginine-2-naphthylamide (Arg-Arg-2NA), is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Various concentrations of the fluostatin analogs are pre-incubated with the DPP3 enzyme.
-
The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
The reaction is incubated at 37°C for a defined period.
-
The amount of 2-naphthylamine released is measured fluorometrically or colorimetrically.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of fluostatin analogs on cancer cell lines and determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Human cancer cell lines (e.g., HeLa, HEp-2, KB) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the fluostatin analogs for a specified duration (e.g., 48 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Antibacterial Susceptibility Test (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of fluostatin analogs against various bacterial strains.
Procedure:
-
A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared.
-
Serial twofold dilutions of the fluostatin analogs are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
The bacterial inoculum is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the analog that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The primary molecular target of fluostatins identified to date is DPP3. The inhibition of this enzyme can have downstream effects on various physiological pathways.
DPP3 in the Renin-Angiotensin System
Comparative Analysis of Fluostatin B and Tynorphin: A Guide for Researchers
A detailed comparative analysis of Fluostatin B and tynorphin is currently challenging due to the limited availability of comprehensive, publicly accessible experimental data, particularly for this compound. While both compounds are inhibitors of dipeptidyl peptidase 3 (DPP-3), a thorough comparison of their performance, supported by extensive experimental data, is not feasible based on current literature. This guide synthesizes the available information to provide a foundational overview for researchers, scientists, and drug development professionals.
Overview of this compound and Tynorphin
This compound is a fluorenone compound originally isolated from Streptomyces sp.[1][2] It is recognized as an inhibitor of dipeptidyl peptidase 3 (DPP-3).[1] Research on fluostatins has also explored their antibacterial and cytotoxic activities.[3]
Tynorphin is a synthetic pentapeptide (Val-Val-Tyr-Pro-Trp) that acts as a potent and competitive inhibitor of enkephalin-degrading enzymes, with high specificity for DPP-3.[4][5] It is a truncated form of spinorphin.[5] Tynorphin's inhibitory activity extends to a lesser degree to other enzymes like neutral endopeptidase (NEP), aminopeptidase N (APN), and angiotensin-converting enzyme (ACE).[4][5]
Mechanism of Action
Both this compound and tynorphin have been identified as inhibitors of dipeptidyl peptidase 3 (DPP-3).[1][5] DPP-3 is a zinc-dependent exopeptidase involved in the final degradation of various bioactive peptides, including enkephalins and angiotensin. By inhibiting DPP-3, these compounds can modulate the activity of these peptides, suggesting potential applications in pain signaling and blood pressure regulation.
A study on tynorphin characterized its inhibition of DPP-3 as predominantly competitive.[5]
Quantitative Data Summary
The available quantitative data for this compound and tynorphin is sparse and derived from different studies, making direct comparison difficult. The following table summarizes the available inhibitory concentration data.
| Compound | Target Enzyme | IC50 / Ki Value | Source |
| This compound | Dipeptidyl Peptidase 3 (DPP-3) | IC50 = 24 µg/ml | [1] |
| Tynorphin | Dipeptidyl Peptidase 3 (DPP-3) | IC50 = 0.086 +/- 0.05 µg/ml | [5] |
| Tynorphin | Dipeptidyl Peptidase 3 (DPP-3) | Ki = 7.50 +/- 1.19 x 10⁻⁸ M | [5] |
Note: IC50 values are presented as reported in the source literature. A direct comparison is challenging due to the different units and experimental conditions.
Experimental Protocols
Detailed experimental protocols for the discovery and initial characterization of these compounds are limited in readily accessible literature. However, based on the available information, key experimental methodologies would likely include:
Enzyme Inhibition Assay (for DPP-3): A general protocol to determine the inhibitory activity of compounds like this compound and tynorphin against DPP-3 would involve:
-
Enzyme Preparation: Purification of DPP-3 from a suitable source (e.g., bovine brain).
-
Substrate Reaction: Incubation of the purified enzyme with a specific substrate (e.g., Arg-Arg-β-naphthylamide).
-
Inhibitor Addition: Introduction of varying concentrations of the inhibitor (this compound or tynorphin) to the enzyme-substrate mixture.
-
Activity Measurement: Quantification of the enzymatic activity by measuring the release of a product (e.g., β-naphthylamine) over time, often through spectrophotometry or fluorometry.
-
Data Analysis: Calculation of IC50 values by plotting the percentage of enzyme inhibition against the inhibitor concentration. For determining the mode of inhibition (e.g., competitive), a Lineweaver-Burk plot analysis would be performed with varying substrate and inhibitor concentrations to calculate the Ki value.[5]
Illustrative Workflow for Comparative Analysis
A hypothetical experimental workflow for a direct comparative analysis of this compound and tynorphin is depicted below.
Conclusion
Based on the limited data, tynorphin appears to be a more potent inhibitor of DPP-3 than this compound, exhibiting inhibitory activity at nanomolar concentrations. However, a definitive comparative analysis requires further research with standardized experimental conditions. The lack of extensive studies on this compound, in particular, hinders a comprehensive evaluation of its pharmacological profile against that of tynorphin. Future studies should aim to directly compare these two compounds in various in vitro and in vivo models to elucidate their therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study about fluostatins: efficient preparation of fluostatin A and discovery of fluostatin derivatives from Streptomyces sp. TA-3391 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tynorphin - Wikipedia [en.wikipedia.org]
- 5. Characterization of tynorphin, a potent endogenous inhibitor of dipeptidyl peptidaseIII - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of SF3B1: A Comparative Guide to Target Validation via Genetic Knockout Studies
For researchers, scientists, and drug development professionals, validating a therapeutic target is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of genetic knockout studies and other experimental approaches for validating Splicing Factor 3B Subunit 1 (SF3B1) as a therapeutic target. We delve into the experimental data, detailed protocols, and the signaling pathways impacted by SF3B1 modulation.
Splicing Factor 3B Subunit 1 (SF3B1) is a core component of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. Mutations in SF3B1 are frequently observed in various cancers, including myelodysplastic syndromes (MDS), chronic lymphocytic leukemia (CLL), and solid tumors, making it an attractive target for therapeutic intervention.[1][2] Validating SF3B1 as a drug target requires robust experimental evidence demonstrating that its inhibition leads to a desired therapeutic effect, such as cancer cell death.
Genetic Approaches: Knocking Out the Target
Genetic knockout and knockdown techniques provide direct evidence of a target's function by reducing or eliminating its expression. These methods are fundamental in validating whether the loss of SF3B1 activity phenocopies the effects of a pharmacological inhibitor.
siRNA-Mediated Knockdown of SF3B1
Short interfering RNA (siRNA) offers a transient and rapid method to reduce SF3B1 expression. Studies have shown that siRNA-mediated knockdown of SF3B1 in various cancer cell lines leads to significant phenotypic changes.
Table 1: Effects of siRNA-mediated SF3B1 Knockdown in Cancer Cell Lines
| Cell Line | Cancer Type | Key Phenotypic Effects | Reference |
| K562, TF1, HEL, SKM1 | Myeloid Leukemia | Growth inhibition, cell cycle arrest, impaired erythroid differentiation | [3][4][5] |
| MDA-MB-231, ZR-75-30 | Breast Cancer | Suppression of proliferation, migration, and invasion; induction of apoptosis | [6] |
| AGS, MKN28 | Gastric Cancer | Reduced cell viability, apoptosis, G2/M phase arrest | [7] |
CRISPR/Cas9-Mediated Knockout of SF3B1
For a more permanent and complete loss of function, CRISPR/Cas9-mediated gene editing is the gold standard. This technique allows for the precise disruption of the SF3B1 gene, creating knockout cell lines for in-depth functional analysis.
Pharmacological Inhibition: Mimicking Genetic Perturbation
Several small molecule inhibitors targeting SF3B1 have been developed and serve as crucial tools for target validation. These compounds, including Spliceostatin A, Pladienolide B, and H3B-8800, have been shown to induce potent anti-tumor effects.[8][9][10][11][12] A key aspect of target validation is demonstrating that pharmacological inhibition recapitulates the phenotype observed with genetic knockout.
Table 2: Activity of SF3B1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 / GI50 | Key Effects | Reference |
| Spliceostatin A | CLL cells | 2.5-20 nM | Dose- and time-dependent apoptosis | [12] |
| Pladienolide B | HeLa | Low nM range | G2/M phase arrest, apoptosis | [10] |
| H3B-8800 | SF3B1-mutant cells | Preferential lethality | Modulation of intron splicing | [8][13] |
| E7107 | T-ALL cells | nM range | G2-M cell cycle arrest, apoptosis | [14] |
Alternative and Complementary Validation Methods
While genetic and pharmacological approaches are central to target validation, other techniques provide complementary and often crucial data.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement of a compound in a cellular context.[15][16][17] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. An increase in the thermal stability of SF3B1 in the presence of a test compound provides strong evidence of direct binding.[18]
RNA Sequencing (RNA-Seq)
Given SF3B1's role in splicing, RNA-seq is an indispensable tool to understand the molecular consequences of its inhibition or knockout. Both genetic and pharmacological perturbation of SF3B1 lead to widespread changes in pre-mRNA splicing, most notably the use of cryptic 3' splice sites.[19][20][21][22] Comparing the splicing signatures of genetic knockout and compound treatment can provide strong evidence that the compound's anti-tumor activity is mediated through on-target inhibition of SF3B1.
Signaling Pathways Modulated by SF3B1
The anti-tumor effects of SF3B1 inhibition are a consequence of altered splicing of key transcripts involved in critical cellular pathways.
Studies have shown that SF3B1 modulation impacts:
-
Cell Cycle Control: Disruption of SF3B1 function leads to the mis-splicing of transcripts encoding cell cycle regulators, resulting in cell cycle arrest, often at the G2/M phase.[3][7][14]
-
Apoptosis: Aberrant splicing of anti-apoptotic and pro-apoptotic genes can tip the balance towards programmed cell death.[6][10][12]
-
Oncogenic Signaling: SF3B1 mutations have been shown to promote tumorigenesis through the stabilization of the MYC oncogene.[22]
-
p53 Pathway: Knockdown of SF3B1 can lead to the activation of the p53 signaling pathway.[3]
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of SF3B1
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute SF3B1-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation: Harvest the cells and validate SF3B1 knockdown by qRT-PCR and Western blotting.
-
Phenotypic Assays: Perform downstream assays such as cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V staining), and cell cycle analysis (e.g., propidium iodide staining).[5][6][7]
Protocol 2: CRISPR/Cas9-Mediated Knockout of SF3B1
-
sgRNA Design and Cloning: Design and clone two sgRNAs targeting an early exon of the SF3B1 gene into a Cas9 expression vector.
-
Transfection: Transfect the target cancer cell line with the Cas9-sgRNA plasmids.
-
Single-Cell Cloning: After 48 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clone Expansion: Expand the single-cell clones.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones and perform PCR to amplify the targeted region of the SF3B1 gene.
-
Mutation Detection: Use a mismatch-cleavage assay or Sanger sequencing to identify clones with insertions or deletions (indels).
-
Knockout Validation: Confirm the absence of SF3B1 protein expression in candidate knockout clones by Western blotting.[2][23][24]
Conclusion
Validating SF3B1 as a therapeutic target requires a multi-faceted approach. Genetic knockout studies using siRNA and CRISPR/Cas9 are indispensable for definitively linking the loss of SF3B1 function to anti-tumor phenotypes. The data generated from these studies should be corroborated by pharmacological inhibition with potent and specific small molecules. Complementary techniques such as CETSA and RNA-seq provide crucial evidence for direct target engagement and the on-target mechanism of action. Together, these approaches build a robust preclinical data package to support the clinical development of SF3B1-targeted therapies.
References
- 1. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CRISPR editing of sftb-1/SF3B1 in Caenorhabditis elegans allows the identification of synthetic interactions with cancer-related mutations and the chemical inhibition of splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of SF3B1 results in deregulated expression and splicing of key genes and pathways in myelodysplastic syndrome hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Knockdown of SF3B1 inhibits cell proliferation, invasion and migration triggering apoptosis in breast cancer via aberrant splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H3B-8800 | inhibitor/agonist | CAS 1825302-42-8 | Buy H3B-8800 from Supplier InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Spliceostatin A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SF3B1 mutation-mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SF3B1 homeostasis is critical for survival and therapeutic response in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The E592K variant of SF3B1 creates unique RNA missplicing and associates with high-risk MDS without ring sideroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SF3B1 mutations constitute a novel therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Engineering Oncogenic Hotspot Mutations on SF3B1 via CRISPR-Directed PRECIS Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | SF3B1 mutations in myelodysplastic syndromes: A potential therapeutic target for modulating the entire disease process [frontiersin.org]
Comparative Analysis of Fluostatin Cytotoxicity: A Guide for Researchers
A comprehensive review of the cytotoxic effects of various fluostatin analogues remains a challenge due to limited publicly available comparative data. While the fluostatin family of natural products has been identified and several analogues isolated, detailed studies directly comparing their cytotoxic potencies across multiple cancer cell lines are scarce in the accessible scientific literature.
This guide synthesizes the currently available information on fluostatin cytotoxicity, highlighting the need for further research in this area. The primary focus of existing research has been on the biological activity of individual fluostatins, particularly their role as inhibitors of dipeptidyl peptidase III (DPP3), rather than on a systematic comparison of their anticancer effects.
Data Presentation: Cytotoxicity of Fluostatin Analogues
Efforts to compile a comprehensive table of comparative IC50 values for different fluostatin analogues were hindered by a lack of direct comparative studies in the available literature. While some studies allude to the cytotoxic properties of certain fluostatins, they often do not provide the specific quantitative data necessary for a robust comparison.
Due to the absence of sufficient comparative data, a quantitative summary table cannot be provided at this time. Further experimental studies are required to establish a clear comparative profile of the cytotoxic effects of the various fluostatin analogues.
Experimental Protocols
To facilitate future comparative studies, this section outlines a standard experimental protocol for determining the cytotoxic effects of compounds like fluostatins. This methodology is based on common practices in cancer cell biology.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the fluostatin analogues to be tested. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Diagram of Experimental Workflow
Caption: A typical experimental workflow for assessing the cytotoxic effects of different fluostatin analogues.
Signaling Pathway Diagram
As specific signaling pathways for the cytotoxic effects of most fluostatins are not well-documented, a generalized apoptosis pathway that is often implicated in chemotherapy-induced cell death is presented below.
Caption: A generalized intrinsic apoptosis pathway potentially activated by cytotoxic agents like fluostatins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
